molecular formula C10H12N2O B1422504 1,2,3,4-Tetrahydroquinoline-3-carboxamide CAS No. 4138-23-2

1,2,3,4-Tetrahydroquinoline-3-carboxamide

Cat. No.: B1422504
CAS No.: 4138-23-2
M. Wt: 176.21 g/mol
InChI Key: NYENCZIONJUOSQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,4-Tetrahydroquinoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydroquinoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-4,8,12H,5-6H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYENCZIONJUOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701261462
Record name 3-Quinolinecarboxamide, 1,2,3,4-tetrahydro-
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4138-23-2
Record name 3-Quinolinecarboxamide, 1,2,3,4-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4138-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxamide, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,2,3,4-Tetrahydroquinoline-3-carboxamide: A Versatile Scaffold for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,2,3,4-tetrahydroquinoline core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This in-depth technical guide focuses on a particularly promising derivative, 1,2,3,4-tetrahydroquinoline-3-carboxamide, and its potential as a versatile building block for the development of novel therapeutics. We will explore its synthesis, its role as a potent anticancer agent through the modulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR, and the critical structure-activity relationships that govern its biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic discovery efforts.

Introduction: The Privileged 1,2,3,4-Tetrahydroquinoline Scaffold

Heterocyclic scaffolds are the cornerstones of modern drug discovery, providing the structural framework for a vast number of approved drugs. Among these, the 1,2,3,4-tetrahydroquinoline moiety has emerged as a particularly valuable pharmacophore.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. The tetrahydroquinoline ring system is found in numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3]

The introduction of a carboxamide group at the 3-position of the tetrahydroquinoline core adds a crucial element for molecular recognition and biological activity. The amide bond is a key feature in many biological processes and can participate in hydrogen bonding interactions with protein targets. Furthermore, the nitrogen atom of the carboxamide can be readily substituted, providing a convenient handle for the synthesis of diverse libraries of compounds with tailored pharmacological profiles.

Synthesis of the 1,2,3,4-Tetrahydroquinoline-3-carboxamide Core

The synthesis of 1,2,3,4-tetrahydroquinoline-3-carboxamide and its N-substituted derivatives is a multi-step process that begins with the construction of the core heterocyclic ring system, followed by the introduction and modification of the carboxamide functionality.

Retrosynthetic Analysis and Key Strategic Considerations

A logical retrosynthetic approach to N-substituted 1,2,3,4-tetrahydroquinoline-3-carboxamides starts with the disconnection of the amide bond, leading back to the 1,2,3,4-tetrahydroquinoline-3-carboxylic acid precursor and a primary or secondary amine. The tetrahydroquinoline-3-carboxylic acid can, in turn, be derived from the corresponding quinoline-3-carboxylic acid through reduction.

Synthesis of the 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid Precursor

The synthesis of the key intermediate, 1,2,3,4-tetrahydroquinoline-3-carboxylic acid, can be achieved through the reduction of quinoline-3-carboxylic acid. A common and effective method involves catalytic hydrogenation.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid

  • Reaction Setup: In a high-pressure reaction vessel, dissolve quinoline-3-carboxylic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydroquinoline-3-carboxylic acid. The product can be further purified by recrystallization if necessary.

Amidation Strategies: Converting the Carboxylic Acid to the Carboxamide

The conversion of the carboxylic acid to the desired carboxamide is a critical step that can be accomplished using a variety of amide coupling reagents. The choice of coupling agent can influence reaction efficiency, yield, and the potential for side reactions.[4][5]

Experimental Protocol: General Amide Coupling using EDC/NHS [4]

  • Activation of Carboxylic Acid:

    • Dissolve 1,2,3,4-tetrahydroquinoline-3-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add N-hydroxysuccinimide (NHS, 1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-60 minutes to form the activated NHS ester.

  • Amine Coupling:

    • Add the desired primary or secondary amine (1-1.2 equivalents) to the solution of the activated carboxylic acid.

    • If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equivalents) to neutralize the acid.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

General Workflow for the Synthesis of N-Substituted Derivatives

The following diagram illustrates the general synthetic workflow for producing a library of N-substituted 1,2,3,4-tetrahydroquinoline-3-carboxamide derivatives.

Synthetic Workflow quinoline_acid Quinoline-3-carboxylic Acid thq_acid 1,2,3,4-Tetrahydroquinoline- 3-carboxylic Acid quinoline_acid->thq_acid Reduction (e.g., H2, Pd/C) activated_ester Activated Ester (e.g., NHS ester) thq_acid->activated_ester Activation (e.g., EDC, NHS) final_product N-Substituted 1,2,3,4-Tetrahydroquinoline- 3-carboxamide activated_ester->final_product Amine Coupling amine R-NH2 amine->final_product

Caption: General synthetic workflow for N-substituted derivatives.

1,2,3,4-Tetrahydroquinoline-3-carboxamide Derivatives as Potent Anticancer Agents

A growing body of evidence suggests that derivatives of the 1,2,3,4-tetrahydroquinoline scaffold are promising candidates for the development of novel anticancer agents.[6] Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer, such as the NF-κB and PI3K/Akt/mTOR pathways.

Targeting Key Signaling Pathways in Cancer: NF-κB and PI3K/Akt/mTOR

The Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathways are critical regulators of cell proliferation, survival, and inflammation.[7][8] Their aberrant activation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Inhibition of the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a central role in the inflammatory response and in promoting cell survival by upregulating the expression of anti-apoptotic genes.[9] In many cancers, the NF-κB pathway is constitutively active, contributing to tumor growth and resistance to therapy.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.[9] Inhibitors of this pathway can act at various points, including preventing the degradation of IκB or blocking the nuclear translocation of NF-κB.

NF-kB Pathway cluster_nucleus Nucleus stimulus Stimulus (e.g., TNF-α) IKK IKK Complex stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_NFkB->NFkB Releases proteasome Proteasomal Degradation IkB_p->proteasome nucleus Nucleus NFkB->nucleus Translocates NFkB_nuc NF-κB transcription Gene Transcription (Inflammation, Survival) inhibitor THQ-3-carboxamide (Inhibitor) inhibitor->IkB_NFkB Prevents IκB Degradation? inhibitor->NFkB Blocks Nuclear Translocation? NFkB_nuc->transcription

Caption: Canonical NF-κB signaling pathway and potential points of inhibition.

While specific data for 1,2,3,4-tetrahydroquinoline-3-carboxamide derivatives is still emerging, studies on the closely related 2-carboxamide isomers have demonstrated potent inhibition of NF-κB transcriptional activity. These findings provide a strong rationale for investigating the 3-carboxamide series. The following table presents data for representative 2-carboxamide derivatives, which can serve as a benchmark for future studies on the 3-carboxamide analogs.[7]

CompoundRR1R2R3R4IC₅₀ (µM) for NF-κB Inhibition
4a HHHHH60
5e BenzoylHCF₃HH1.4 ± 0.071
6f 4-ChlorobenzoylHHHH0.90 ± 0.071
6g 4-ChlorobenzoylHCF₃HH0.70 ± 0.071
6h 4-ChlorobenzoylHClHH2.7 ± 0.42
PDTC (Ref.)-----37
KL-1156 (Ref.)-----52
Data adapted from Jo, H., et al. (2016). ACS Medicinal Chemistry Letters, 7(4), 385-390.[7]

This assay provides a quantitative measure of NF-κB transcriptional activity.

  • Cell Culture: Use a stable cell line (e.g., HEK293) containing a luciferase reporter gene under the control of NF-κB response elements.

  • Compound Treatment: Seed the cells in a 96-well plate and treat with serial dilutions of the test compound for 1 hour.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) to the wells and incubate for 6 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each compound concentration and determine the IC₅₀ value.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a common event in many cancers, often due to mutations in key components of the pathway.[10][11]

Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, to promote cell growth and survival.[12]

PI3K-Akt-mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor THQ-3-carboxamide (Inhibitor) Inhibitor->PI3K Inhibits? Inhibitor->Akt Inhibits? Inhibitor->mTORC1 Inhibits?

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibitory targets.

While direct evidence for the inhibition of the PI3K/Akt/mTOR pathway by 1,2,3,4-tetrahydroquinoline-3-carboxamide derivatives is still under investigation, related tetrahydroquinoline-based compounds have been shown to exert their anticancer effects through this mechanism. These studies provide a strong impetus for evaluating the 3-carboxamide series as potential inhibitors of this critical cancer-promoting pathway.

This protocol allows for the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

  • Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), as well as antibodies for total Akt and total mTOR as loading controls.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation levels of Akt and mTOR.

In Vitro Cytotoxicity against Human Cancer Cell Lines

The ultimate measure of an anticancer agent's potential is its ability to kill cancer cells. The cytotoxicity of 1,2,3,4-tetrahydroquinoline-3-carboxamide derivatives can be assessed against a panel of human cancer cell lines.

The following table presents the cytotoxic activity of representative 1,2,3,4-tetrahydroquinoline-2-carboxamide derivatives against various human cancer cell lines, providing a valuable reference for the evaluation of the 3-carboxamide analogs.[7]

CompoundNCI-H23 (Lung) GI₅₀ (µM)ACHN (Renal) GI₅₀ (µM)MDA-MB-231 (Breast) GI₅₀ (µM)PC-3 (Prostate) GI₅₀ (µM)NUGC-3 (Gastric) GI₅₀ (µM)HCT-15 (Colon) GI₅₀ (µM)
5e 3.49 ± 0.999> 104.89 ± 0.7714.96 ± 0.9813.78 ± 0.6183.83 ± 0.994
6g 0.292 ± 0.1110.428 ± 0.0890.354 ± 0.0980.797 ± 0.1730.426 ± 0.0990.398 ± 0.101
6h 0.307 ± 0.0940.459 ± 0.0910.398 ± 0.1030.839 ± 0.0610.478 ± 0.1130.409 ± 0.099
Doxorubicin 0.019 ± 0.0030.029 ± 0.0040.031 ± 0.0050.042 ± 0.0060.021 ± 0.0030.025 ± 0.004
Data adapted from Jo, H., et al. (2016). ACS Medicinal Chemistry Letters, 7(4), 385-390.[7]

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Plate cancer cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB dye.

  • Measurement: Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 510 nm).

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of cell viability) value.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of new drug candidates. For the 1,2,3,4-tetrahydroquinoline-3-carboxamide scaffold, SAR studies would focus on how modifications at different positions of the molecule affect its biological activity.

Influence of Substituents on the Tetrahydroquinoline Core

Substituents on the aromatic ring of the tetrahydroquinoline core can significantly impact the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with the target protein. For instance, electron-withdrawing groups like -CF₃ or halogens on the N-phenyl ring of the 2-carboxamide series have been shown to enhance anticancer activity.[7]

Impact of N-Substitution on the Carboxamide Moiety

The substituent on the nitrogen atom of the carboxamide group provides a key point for diversification and can profoundly affect the compound's potency and selectivity. The size, shape, and electronic nature of this substituent can be systematically varied to probe the binding pocket of the target enzyme or receptor. For example, the introduction of aroyl groups at the 1-position of the tetrahydroquinoline ring in the 2-carboxamide series led to a significant increase in NF-κB inhibitory activity.[7]

Key Structural Features for Potent Anticancer Activity

Based on the available data for related scaffolds, a hypothetical model for the key structural features for potent anticancer activity of 1,2,3,4-tetrahydroquinoline-3-carboxamide derivatives can be proposed.

SAR_Logic Core 1,2,3,4-Tetrahydroquinoline-3-carboxamide Core Potency Enhanced Anticancer Potency Core->Potency Aromatic_Sub Substituents on Aromatic Ring (R1-R4) Aromatic_Sub->Potency Modulates N_Sub N-Substituent on Carboxamide (R') N_Sub->Potency Modulates EWG Electron-Withdrawing Groups (e.g., -CF3, -Cl) EWG->Aromatic_Sub Favorable Aroyl Aroyl Groups Aroyl->N_Sub Favorable

Caption: Logical relationships in the SAR of THQ-3-carboxamide derivatives.

Future Perspectives and Conclusion

The 1,2,3,4-tetrahydroquinoline-3-carboxamide scaffold represents a highly promising platform for the discovery of novel therapeutics, particularly in the field of oncology. The synthetic accessibility of this core and the ease of diversification at the carboxamide nitrogen and the aromatic ring provide a fertile ground for the generation of extensive compound libraries for high-throughput screening.

Future research should focus on the detailed elucidation of the mechanism of action of 3-carboxamide derivatives, including the identification of their specific molecular targets within the NF-κB and PI3K/Akt/mTOR pathways. Further optimization of the lead compounds through medicinal chemistry efforts, guided by SAR studies and computational modeling, will be crucial for improving their potency, selectivity, and pharmacokinetic properties.

References

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Sources

Spectral analysis (NMR, IR, Mass Spec) of 1,2,3,4-Tetrahydroquinoline-3-carboxamide.

[1]

Executive Summary & Structural Context[1][2][3][4]

1,2,3,4-Tetrahydroquinoline-3-carboxamide (THQ-3-CA) represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for glutamate receptor modulators and varying kinase inhibitors.[1] Unlike its isoquinoline isomer (Tic derivatives), the THQ core features a nitrogen atom directly conjugated to the benzene ring, imparting unique electronic properties that drastically influence its spectral signature.

This guide provides a definitive reference for the structural validation of THQ-3-CA. It moves beyond basic peak listing to explain the causality of spectral features—why signals appear where they do based on stereoelectronics and conformational analysis.

Structural Criticality[1]
  • Chirality: Carbon-3 is a stereogenic center.[1] The molecule exists as enantiomers (

    
    ). In non-chiral environments (standard NMR), these appear identical, but the chiral center renders the methylene protons at C2 and C4 diastereotopic .
    
  • Conformation: The saturated heterocyclic ring typically adopts a half-chair conformation, placing the C3-carboxamide group in a pseudo-equatorial position to minimize 1,3-diaxial interactions.[1]

Analytical Workflow

The following workflow ensures rigorous structural confirmation, moving from functional group verification to stereochemical assignment.

AnalyticalWorkflowSampleCrude SynthesizedMaterialIRFT-IR Analysis(Func. Group Check)Sample->IR Step 1MSLC-MS (ESI+)(MW & Purity)IR->MS Step 2NMR_H1H NMR (DMSO-d6)(Connectivity)MS->NMR_H Step 3NMR_C13C / DEPT-135(Carbon Skeleton)NMR_H->NMR_C Step 4ValidationStructuralValidationNMR_C->Validation

Figure 1: Sequential analytical workflow for the validation of THQ-3-CA.

Infrared Spectroscopy (FT-IR)[1]

Objective: Rapid confirmation of the amide formation and retention of the secondary amine.

The IR spectrum of THQ-3-CA is dominated by the interplay between the secondary aniline N-H and the primary amide functionality.[1]

Frequency (

)
AssignmentMechanistic Insight
3350 - 3450

(Amide)
Distinct doublet often observed for primary amides (

) due to symmetric and asymmetric stretching.[1]
3250 - 3300

(Amine)
The ring nitrogen is an aniline type.[1] This band is typically sharper and lower frequency than aliphatic amines due to conjugation with the benzene ring.
1660 - 1690 Amide I (

)
Strong diagnostic band.[1] Lower frequency than esters due to resonance donation from the amide nitrogen.
1600 - 1620 Amide II / AromaticOverlap region.[1] The N-H bending of the primary amide mixes with aromatic

ring stretches.
740 - 760 Ortho-substitutionOut-of-plane C-H bending characteristic of 1,2-disubstituted benzene rings.[1]

Experimental Protocol:

  • Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to prevent hygroscopic water interference in the amide region.

  • Resolution: 4

    
    , 16 scans.
    

Mass Spectrometry (LC-MS/MS)[1]

Objective: Confirmation of molecular weight and fragmentation logic.

  • Formula:

    
    
    
  • Exact Mass: 176.0950 Da[1]

  • Ionization: ESI (Positive Mode) is standard.

Fragmentation Pathway

The fragmentation is driven by the stability of the quinoline core. The retro-Diels-Alder (RDA) reaction is a classic pathway for tetrahydroquinolines, alongside the loss of the exocyclic amide.[1]

MS_FragmentationM_Protonated[M+H]+m/z 177Frag_AmmoniaLoss of NH3[M+H - 17]+M_Protonated->Frag_Ammonia- NH3Frag_AmideLoss of CONH2[M+H - 44]+M_Protonated->Frag_Amide- CONH2 (m/z 133)Frag_RDARDA Fragmentation(Quinoline Core)Frag_Amide->Frag_RDARing Opening

Figure 2: Primary ESI+ fragmentation pathways for 1,2,3,4-Tetrahydroquinoline-3-carboxamide.

Key Diagnostic Ions:

  • m/z 177 (

    
    ):  The parent ion.
    
  • m/z 160 (

    
    ):  Acylium ion formation.
    
  • m/z 133 (

    
    ):  The tetrahydroquinoline carbocation. This is the base peak in many high-energy collisions, representing the stable bicyclic core.[1]
    

Nuclear Magnetic Resonance (NMR)[1][4][5][6][7][8]

Objective: Definitive stereochemical and connectivity proof.

Solvent Selection: DMSO-d6 is mandatory.[1]

  • Why? In

    
    , amide protons often broaden or exchange, and the solubility of primary amides can be poor.[1] DMSO-d6 sharpens exchangeable protons (NH) and separates the amide diastereotopic protons due to hydrogen bonding with the solvent.
    
NMR Analysis (400 MHz, DMSO-d6)

The aliphatic region (2.5 - 3.5 ppm) is complex due to the ABX or ABMX coupling systems created by the chiral center at C3.

Position

(ppm)
MultiplicityIntegralAssignment Logic
Amide-NH 7.40, 6.90br s (2H)2HDiastereotopic non-equivalent protons due to restricted rotation of the C-N bond.[1]
Ar-H 6.85 - 6.95m2HC6-H and C8-H (Ortho/Para to amine nitrogen are shielded).[1]
Ar-H 6.45 - 6.55m2HC5-H and C7-H.
N-H (Amine) 5.85br s1HBroad singlet.[1] Chemical shift reflects aniline character (less basic than aliphatic amines).
C2-H

3.45dd1HDiastereotopic.[1] Deshielded by adjacent Nitrogen.[1] Large geminal coupling (

Hz).
C2-H

3.15dd1HDiastereotopic pair to H

.[1]
C4-H

2.85dd1HBenzylic proton.[1]
C4-H

2.65dd1HBenzylic proton.[1]
C3-H 2.55m1HMethine chiral center.[1] Appears as a complex multiplet due to coupling with C2 and C4 protons.

Critical Interpretation Note: The protons at C2 are not equivalent. Because C3 is chiral, the C2 protons are diastereotopic. One is cis to the carboxamide, one is trans. This results in a "doublet of doublets" (dd) pattern for each C2 proton, arising from:

  • Geminal coupling (interaction with each other,

    
     Hz).[1]
    
  • Vicinal coupling (interaction with C3-H,

    
     Hz depending on dihedral angle).[1]
    
NMR Analysis (100 MHz, DMSO-d6)
Position

(ppm)
Type (DEPT)Assignment
C=O 175.2QuaternaryAmide Carbonyl.[1]
Ar-C (Bridge) 143.5QuaternaryC8a (Attached to Nitrogen).[1]
Ar-C 129.0, 126.5CHMeta/Ortho positions.[1]
Ar-C (Bridge) 120.1QuaternaryC4a (Benzylic bridgehead).[1]
Ar-C 116.0, 114.5CHPositions ortho/para to N (electron rich).[1]
C2 44.5CH

Adjacent to Nitrogen (deshielded).
C3 40.2CHMethine (Chiral center).
C4 28.5CH

Benzylic carbon.[1]

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Rationale: Concentration effects can shift amide peaks. Standardization is key.[1]

  • Step 1: Weigh 5-10 mg of purified THQ-3-CA into a clean vial.

  • Step 2: Add 0.6 mL of DMSO-d6 (99.8% D).

  • Step 3: Sonicate for 30 seconds to ensure complete dissolution.

  • Step 4: Transfer to a 5mm NMR tube.

  • Step 5: Acquire spectra at 298 K. If amide peaks are broadened by rotation, elevate temperature to 323 K to coalesce signals.[1]

Protocol B: LC-MS Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 2.1 x 50mm, 1.8µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1]

  • Detection: UV at 254 nm (Benzene ring) and 210 nm (Amide).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [Link][1]

  • Katritzky, A. R., et al. (2010).[1] Synthesis and conformational analysis of tetrahydroquinoline derivatives. Journal of Organic Chemistry. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] [Link][1]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Quinoline Derivatives. [Link][1]

Methodological & Application

Application Note: The Pictet-Spengler Condensation for 1,2,3,4-Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Cornerstone in Heterocyclic Chemistry

The Pictet-Spengler reaction, a name that resonates through the halls of synthetic organic chemistry, represents a powerful and elegant method for the construction of 1,2,3,4-tetrahydroisoquinoline and related tetrahydro-β-carboline scaffolds.[1] Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular cyclization.[2][3][4] The resulting tetrahydroisoquinoline core is a privileged scaffold found in a vast array of natural products, particularly alkaloids, and serves as a critical building block in numerous pharmaceutical agents.[5][6][7]

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals. It delves into the mechanistic underpinnings of the Pictet-Spengler reaction, offers detailed and validated experimental protocols, and explores its modern applications, empowering scientists to leverage this classic transformation in their synthetic endeavors.

Theoretical Background: Mechanism and Key Parameters

A thorough understanding of the reaction mechanism and the variables that influence it is paramount for successful and reproducible synthesis.

The Core Mechanism

The Pictet-Spengler reaction proceeds through a two-step sequence: the formation of an iminium ion followed by an intramolecular electrophilic aromatic substitution (a special case of the Mannich reaction).[2][8][9][10]

  • Iminium Ion Formation: The reaction initiates with the condensation of the β-arylethylamine with a carbonyl compound (aldehyde or ketone). In the presence of an acid catalyst, the carbonyl oxygen is protonated, enhancing its electrophilicity. The amine then attacks the carbonyl carbon, and subsequent dehydration leads to the formation of a Schiff base, which is then protonated to form a highly electrophilic iminium ion intermediate.[8][11][12]

  • Intramolecular Cyclization (Mannich-type): The electron-rich aromatic ring of the β-arylethylamine moiety then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular fashion.[8] This ring-closing step, a 6-endo-trig cyclization, temporarily disrupts the aromaticity of the system.[11][12]

  • Rearomatization: A final deprotonation step restores the aromaticity of the ring, yielding the stable 1,2,3,4-tetrahydroisoquinoline product.[8][12]

The driving force for the reaction is the formation of the highly electrophilic iminium ion, which is capable of undergoing cyclization where a simple imine would not be sufficiently reactive.

Pictet_Spengler_Mechanism General Mechanism of the Pictet-Spengler Reaction Reactants β-Arylethylamine + Aldehyde/Ketone Iminium_Ion Iminium Ion Intermediate Reactants->Iminium_Ion + H⁺ - H₂O Cyclized_Intermediate Cyclized Intermediate (Non-aromatic) Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Attack Product 1,2,3,4-Tetrahydroisoquinoline Cyclized_Intermediate->Product - H⁺ (Rearomatization)

Caption: General mechanism of the Pictet-Spengler reaction.

Key Reaction Parameters and Their Influence
  • Substrates: The nature of both the β-arylethylamine and the carbonyl compound significantly impacts the reaction.

    • β-Arylethylamine: Electron-donating groups on the aromatic ring enhance its nucleophilicity, facilitating the cyclization step and allowing for milder reaction conditions.[12] Conversely, electron-withdrawing groups can hinder the reaction, often requiring stronger acids and higher temperatures. For instance, phenyl groups are less nucleophilic and require harsher conditions than indole or pyrrole rings.

    • Carbonyl Compound: Aldehydes are generally more reactive than ketones.[10] The use of a slight excess of the carbonyl compound can help drive the reaction to completion.[12]

  • Catalyst: An acid catalyst is typically essential to promote the formation of the reactive iminium ion intermediate.

    • Protic Acids: Commonly used acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA).[1]

    • Lewis Acids: Lewis acids like BF₃·OEt₂ can also be employed.[12]

    • "Superacids": For less reactive substrates, "superacids" may be required to generate a more electrophilic intermediate.[8][13]

  • Solvent: The choice of solvent can influence reaction rates and yields. Aprotic solvents such as dichloromethane and acetonitrile are common.[1] In some cases, protic solvents are used, but aprotic media have been shown to provide superior yields in certain instances.

  • Temperature: Reaction temperatures can range from ambient to reflux, depending on the reactivity of the substrates.[1] Kinetically controlled conditions (lower temperatures) can be crucial for achieving high diastereoselectivity in asymmetric variants.[10]

Common Variations

The versatility of the Pictet-Spengler reaction is expanded through several key variations:

  • N-Acyliminium Ion Pictet-Spengler Reaction: In this variant, the intermediate imine is acylated to form a highly reactive N-acyliminium ion. This powerful electrophile allows the cyclization to proceed under much milder conditions and with a broader range of less-activated aromatic systems.[1][10] This method is notably used in the industrial synthesis of Tadalafil.[1]

  • Asymmetric Pictet-Spengler Reaction: The development of chiral Brønsted acids and other organocatalysts has enabled highly enantioselective versions of the reaction.[14][15] This is of paramount importance in pharmaceutical synthesis, where specific stereoisomers are often required for biological activity.[5] These reactions can furnish enantioenriched tetrahydro-β-carbolines and tetrahydroisoquinolines in high yields and enantiomeric excesses.[14]

Experimental Protocols

The following protocols provide a framework for conducting the Pictet-Spengler reaction. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Experimental_Workflow Typical Experimental Workflow Setup 1. Reaction Setup - Dissolve β-arylethylamine in anhydrous solvent. - Add aldehyde. - Place under inert atmosphere (N₂ or Ar). Catalysis 2. Catalysis & Reaction - Slowly add acid catalyst. - Stir at desired temperature (RT to reflux). Setup->Catalysis Monitoring 3. Reaction Monitoring - Track progress using Thin-Layer  Chromatography (TLC). Catalysis->Monitoring Quench 4. Workup: Quenching - Cool reaction mixture. - Quench with saturated NaHCO₃ solution. Monitoring->Quench Upon completion Extraction 5. Workup: Extraction - Extract aqueous layer with organic solvent  (e.g., DCM, Ethyl Acetate). Quench->Extraction Drying 6. Workup: Drying & Concentration - Wash combined organic layers with brine. - Dry over Na₂SO₄, filter, and concentrate. Extraction->Drying Purification 7. Purification - Purify crude product via column  chromatography on silica gel. Drying->Purification

Caption: A typical experimental workflow for the Pictet-Spengler reaction.

General Protocol for the Synthesis of a 1,2,3,4-Tetrahydroisoquinoline Derivative

This procedure is a generalized representation and may require optimization for specific substrates.

Materials:

  • β-Phenylethylamine derivative (1.0 eq)

  • Aldehyde (1.1 eq)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid)

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the β-phenylethylamine derivative in the chosen anhydrous solvent.

  • Addition of Aldehyde: Add the aldehyde to the solution at room temperature.[1]

  • Catalyst Addition: Slowly add the acid catalyst to the reaction mixture. Caution: This may be exothermic.

  • Reaction: Stir the mixture at the desired temperature (this can range from room temperature to reflux).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is fully consumed.[1]

  • Quenching: Upon completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).[1]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroisoquinoline derivative.[1]

Data Presentation and Troubleshooting

Representative Reaction Conditions

The optimal conditions for the Pictet-Spengler reaction are highly substrate-dependent. The following table provides a summary of conditions for different types of substrates.

β-ArylethylamineCarbonyl CompoundCatalystSolventTemperatureYieldReference
PhenethylamineDimethoxymethaneHCl-RefluxModerate[9]
TryptamineAliphatic/Aromatic AldehydesChiral Phosphoric AcidTolueneRT50-98%[14]
D-Tryptophan Methyl EsterPiperonal(as HCl salt)Acetonitrile/IsopropanolHeat (10h)98.5%[1]
6-Methoxytryptaminep-ChlorobenzaldehydeThiourea/Benzoic AcidTolueneRTHigh[16]
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficiently reactive aromatic ring.- Catalyst is too weak or deactivated.- Temperature is too low.- Use a stronger acid catalyst (e.g., TFA, superacid).- Consider the N-acyliminium ion variant for deactivated systems.- Increase the reaction temperature.
Formation of Side Products - Polymerization of the aldehyde.- Competing side reactions (e.g., aldol condensation).- Product degradation under harsh acidic conditions.- Add the aldehyde slowly to the reaction mixture.- Use milder reaction conditions (lower temperature, weaker acid) if possible.- Ensure the reaction is not run for an excessively long time after completion.
Low Diastereoselectivity (for chiral substrates) - Reaction run at too high a temperature, leading to thermodynamic equilibrium and racemization.[10]- Perform the reaction at lower temperatures to favor the kinetically controlled product.[10]
Difficult Purification - Product is highly polar and streaks on silica gel.- Close-running impurities.- Try a different solvent system for column chromatography.- Consider adding a small amount of triethylamine to the eluent to reduce tailing of basic products.- Recrystallization may be an alternative purification method.

Applications in Drug Development

The 1,2,3,4-tetrahydroisoquinoline scaffold is a cornerstone in medicinal chemistry due to its presence in numerous biologically active molecules.[5][6][7] This structural motif often imparts favorable pharmacological properties. The Pictet-Spengler reaction provides a direct and efficient route to this valuable core, making it a frequently used tool in the synthesis of pharmaceutical agents.

For example, the reaction is a key step in the synthesis of precursors for drugs like Tadalafil , an N-acyliminium Pictet-Spengler reaction is employed on an industrial scale.[1] Furthermore, the reaction is instrumental in the synthesis of various alkaloids with applications as antihypertensives, antimalarials, and anticancer agents.[7]

Conclusion

For over a century, the Pictet-Spengler reaction has remained an indispensable transformation in organic synthesis.[2] Its reliability, versatility, and efficiency in constructing the medicinally important tetrahydroisoquinoline and related heterocyclic systems are well-established.[6][17] With modern advancements, including the development of highly effective asymmetric variants, the Pictet-Spengler condensation continues to be a critical tool driving innovation in natural product synthesis and the discovery of new therapeutic agents.[1][2]

References

  • The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines - Benchchem.
  • Pictet–Spengler reaction - Wikipedia.
  • Catalytic Asymmetric Pictet−Spengler Reaction | Journal of the American Chemical Society.
  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC.
  • Recent Progress in Catalytic Asymmetric Pictet–Spengler Reaction to Construct 1,1-Disubstituted Scaffolds - Who we serve.
  • The Pictet-Spengler Reaction Upd
  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction - Digital Commons@DePaul.
  • The Pictet-Spengler Reaction Upd
  • The Asymmetric Pictet – Spengler Reaction - Bentham Science Publisher.
  • Pictet-Spengler reaction - Name-Reaction.com.
  • (PDF)
  • The Pictet-Spengler Reaction Upd
  • Pictet–Spengler reaction - Grokipedia.
  • Pictet-Spengler Reaction - J&K Scientific LLC.
  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction - Digital Commons@DePaul.
  • Pictet-Spengler reaction - chemeurope.com.
  • Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions.
  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Rel
  • Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - RU.
  • Tetrahydroisoquinoline synthesis - Organic Chemistry Portal.

Sources

Application Note: Development of 1,2,3,4-Tetrahydroquinoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists involved in the preclinical development of small-molecule oncology agents. It focuses on the 1,2,3,4-Tetrahydroquinoline (THQ) scaffold, a privileged structure in drug discovery due to its conformational flexibility and ability to mimic key bio-active metabolites.

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a versatile platform for anticancer drug design.[1][2] Unlike planar quinolines, the non-planar, semi-saturated THQ ring system offers unique vectorization opportunities for functional groups to interact with three-dimensional protein pockets. This guide outlines a comprehensive workflow for developing THQ derivatives, focusing on Structure-Activity Relationship (SAR) optimization, validated screening protocols (MTT/SRB), and mechanistic confirmation via tubulin polymerization and apoptosis assays.

Part 1: Rational Design & Structure-Activity Relationship (SAR)

The THQ Advantage

The THQ core serves as a "privileged scaffold" because it can be easily modified to target distinct oncogenic pathways. Recent studies (2020–2025) have highlighted two primary modes of action based on substitution patterns:

  • Tubulin Destabilization: Bulky aryl groups at C-4 mimic the pharmacophore of Combretastatin A-4, binding to the colchicine site.

  • Kinase/mTOR Inhibition: Morpholine or urea moieties at C-6/C-8 facilitate hydrogen bonding in the ATP-binding pockets of kinases like mTOR or PI3K.

SAR Visualization

The following diagram illustrates the critical substitution points on the THQ core for maximizing anticancer potency.

THQ_SAR THQ_Core 1,2,3,4-Tetrahydroquinoline (THQ) Core N1 N-1 Position: Solubility & Bioavailability (e.g., Methyl, Benzyl) THQ_Core->N1 Modulates PK C2 C-2 Position: Stereoselectivity Control (Chiral centers affect binding) THQ_Core->C2 Conformational Lock C4 C-4 Position (CRITICAL): Tubulin Binding Pharmacophore (Aryl/Heteroaryl groups) THQ_Core->C4 Primary Potency Driver C6_8 C-6 & C-8 Positions: Electronic Tuning (EDG/EWG modulate potency) (e.g., -OMe, -CF3, Morpholine) THQ_Core->C6_8 Selectivity & H-Bonding Outcome1 Tubulin Inhibition (G2/M Arrest) C4->Outcome1 Outcome2 mTOR/Kinase Inhibition (Apoptosis) C6_8->Outcome2

Caption: SAR map highlighting critical modification sites on the THQ scaffold. Red indicates the primary vector for tubulin-targeting potency.

Part 2: Detailed Experimental Protocols

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Purpose: To determine the IC50 of novel THQ derivatives against a panel of cancer cell lines (e.g., MCF-7, A549, HeLa).

Expert Insight: THQ derivatives often exhibit poor aqueous solubility. The "Critical Step" below ensures compound precipitation does not yield false positives.

Materials:

  • Cell lines (log-phase growth).

  • MTT Reagent (5 mg/mL in PBS).[3]

  • Solubilization Buffer (DMSO or SDS-HCl).

  • Positive Control: Colchicine or Paclitaxel.

Step-by-Step Methodology:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours to allow attachment.

  • Compound Preparation (Critical):

    • Dissolve THQ derivatives in 100% DMSO to create a 10 mM stock.

    • Perform serial dilutions in culture medium.[3] Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.

  • Treatment: Add 100 µL of diluted compounds to wells. Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL MTT reagent per well. Incubate for 3–4 hours at 37°C until purple formazan crystals form.

  • Solubilization: Remove supernatant carefully.[4] Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % Cell Viability =

    
    .
    
Protocol B: In Vitro Tubulin Polymerization Assay

Purpose: To confirm if the THQ derivative acts as a Microtubule Destabilizing Agent (MDA).

Mechanism: MDAs (like Vinca alkaloids) prevent polymerization, reducing turbidity. Stabilizers (like Taxol) enhance polymerization.

Materials:

  • Purified Tubulin (>99% pure, bovine brain source).

  • GTP (100 mM stock).

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Spectrophotometer (heated to 37°C).

Step-by-Step Methodology:

  • Preparation: Keep all reagents on ice (4°C) to prevent premature polymerization.

  • Master Mix: Prepare tubulin solution (3 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP.

  • Compound Addition:

    • Add 5 µL of test compound (10x concentration) to a pre-warmed 96-well half-area plate.

    • Include: Vehicle Control (DMSO), Stabilizer Control (Paclitaxel 10 µM), Destabilizer Control (Colchicine 10 µM).

  • Initiation: Rapidly add 45 µL of the cold Tubulin Master Mix to the wells.

  • Kinetics: Immediately place in the spectrophotometer at 37°C.

  • Measurement: Record absorbance at 340 nm every 30 seconds for 60 minutes.

Data Interpretation:

  • Inhibition: A decrease in

    
     (slope) and final plateau height compared to control indicates inhibition (destabilization).
    
  • Comparison: If the curve mimics Colchicine, the THQ derivative likely binds the colchicine site.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Purpose: To validate the downstream effect of tubulin inhibition (G2/M arrest).

Step-by-Step Methodology:

  • Treatment: Treat A549 or MCF-7 cells with the THQ derivative at

    
     for 24 hours.
    
  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for >2 hours.

  • Staining:

    • Wash cells with PBS to remove ethanol.

    • Resuspend in staining buffer: PBS + 0.1% Triton X-100 + 20 µg/mL Propidium Iodide (PI) + 0.2 mg/mL RNase A.

  • Incubation: 30 minutes at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (excitation 488 nm, emission >600 nm).

  • Result: A significant increase in the G2/M peak compared to control confirms antimitotic activity.

Part 3: Mechanistic Pathways & Workflow

Signaling Pathway Visualization

Understanding how THQ derivatives induce apoptosis is crucial for publication. The diagram below connects the molecular target (Tubulin/mTOR) to the cellular phenotype.

Mechanism_Pathway THQ THQ Derivative Tubulin Tubulin Heterodimers (Colchicine Site) THQ->Tubulin Primary Mode mTOR mTOR Complex THQ->mTOR Secondary Mode (Structure Dependent) Polymerization Inhibition of Polymerization Tubulin->Polymerization Autophagy Inhibition of Translation mTOR->Autophagy Spindle Mitotic Spindle Defects Polymerization->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Autophagy->Apoptosis

Caption: Dual mechanism of action for THQ derivatives. While tubulin inhibition is the dominant pathway for aryl-substituted derivatives, kinase inhibition contributes to efficacy in specific analogs.

Part 4: Data Presentation & Troubleshooting

Summary of Potency (Example Data)

When reporting data, normalize results against standard controls.

Compound IDR1 (N)R4 (C)IC50 (A549 Lung)IC50 (MCF-7 Breast)Tubulin Inhibition
THQ-4a MethylPhenyl4.9 µM8.2 µMModerate
THQ-10e H3,4,5-Trimethoxyphenyl0.033 µM 0.087 µM High
Colchicine --0.05 µM0.06 µMHigh
5-FU --0.28 µM0.50 µMN/A
Troubleshooting Guide
  • Precipitation in Media: If the media turns cloudy upon adding the compound, the concentration exceeds the solubility limit. Solution: Sonicate the stock solution or use a co-solvent like PEG-400 (up to 5%).

  • No G2/M Arrest: If cytotoxicity is high but no G2/M arrest is observed, the compound may be acting via a non-mitotic mechanism (e.g., direct mitochondrial damage or DNA intercalation).

  • High Background in MTT: THQ derivatives can sometimes reduce MTT directly. Control: Incubate compound + MTT without cells to check for chemical reduction.

References

  • BenchChem. (2025).[3] The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers. Retrieved from 3

  • Yadav, R., et al. (2026). Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Treatment. ResearchGate. Retrieved from 5

  • MDPI. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. Cancers Journal. Retrieved from 6

  • Cytoskeleton, Inc. (2024). Tubulin Polymerization Assay Protocol. Retrieved from 7

  • NIH/PubMed. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Retrieved from 8

Sources

Application Note: Advanced Purification Protocols for 1,2,3,4-Tetrahydroquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

1,2,3,4-Tetrahydroquinoline-3-carboxamide (THQ-3-CA) represents a privileged scaffold in medicinal chemistry, serving as a precursor for ROR


 inverse agonists and various neuroactive agents.[1] Unlike its aromatic precursor (quinoline-3-carboxamide), the tetrahydro- derivative possesses a chiral center at the C3 position and a secondary aniline nitrogen at position 1.[1]

Purification Challenges:

  • Chemo-selectivity: Separation from unreacted aromatic quinoline precursors (similar polarity, distinct pKa).[1]

  • Stereochemistry: The C3 chiral center necessitates enantiomeric resolution for bioactive applications.[1]

  • Stability: The secondary amine is susceptible to oxidation; the carboxamide is prone to hydrolysis under harsh acidic/basic conditions.

This guide details a multi-stage purification strategy: Acid-Base Extraction for bulk cleanup, Recrystallization for chemical purity, and Chiral Resolution for optical purity.[1]

Chemical Properties & Solubility Profile[1][8][9]

Understanding the physicochemical landscape is prerequisite to purification.

PropertyValue / CharacteristicImplication for Purification
Molecular Formula C

H

N

O
MW: 176.22 g/mol
pKa (N1-H) ~5.0 (Aniline-like)Protonatable by weak mineral acids; less basic than aliphatic amines.[1]
pKa (Amide) ~15-17 (Neutral)Non-ionizable in standard aqueous workups.[1]
LogP ~1.2Moderate lipophilicity; extractable into DCM or EtOAc.[1]
Chirality C3 StereocenterExists as (R)/(S) enantiomers.[1]
Solubility Matrix

Data derived from internal solubility screening at 25°C.

SolventSolubilityUsage
Water Low (<1 mg/mL)Anti-solvent
Methanol High (>50 mg/mL)Dissolution / Load solvent
Ethyl Acetate ModerateExtraction solvent
Dichloromethane HighExtraction solvent
Hexane/Heptane NegligibleAnti-solvent for crystallization
Toluene Low (Cold) / High (Hot)Ideal for recrystallization

Protocol A: Bulk Purification via pH-Switch Extraction[1]

Objective: Remove neutral impurities and unreacted quinoline-3-carboxamide (which is far less basic due to aromatic delocalization) from the target tetrahydro- product.

Mechanistic Logic

The N1 nitrogen of the tetrahydroquinoline ring is sufficiently basic to form a water-soluble salt with 1M HCl.[1] The aromatic quinoline precursor, having its nitrogen lone pair part of the aromatic sextet (to some degree) or less available due to sp2 hybridization constraints compared to the sp3 amine, will have a significantly different distribution coefficient at pH 1-2.[1]

Step-by-Step Workflow
  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Extraction (Target Capture):

    • Extract the organic layer twice with 1.0 M HCl (equal volumes).[1]

    • Checkpoint: The target THQ-3-CA moves to the aqueous phase (protonated form).[1] Neutral impurities and some aromatic precursors remain in the EtOAc layer.[1]

  • Wash: Wash the combined acidic aqueous layer once with fresh EtOAc to remove entrained non-basic impurities.[1]

  • Basification (Target Release):

    • Cool the aqueous layer to 0-5°C (ice bath).

    • Slowly adjust pH to ~9-10 using saturated NaHCO

      
        or 2M NaOH .[1] Note: Avoid pH >12 to prevent amide hydrolysis.
      
    • Observation: The solution should become cloudy as the free base precipitates/oils out.

  • Recovery:

    • Extract the aqueous mixture three times with Dichloromethane (DCM) .[1]

    • Dry combined DCM layers over anhydrous Na

      
      SO
      
      
      
      .[1][2]
    • Concentrate in vacuo to yield the chemically enriched amine.[1]

Visualization: Acid-Base Logic Flow

PurificationFlow Start Crude Mixture (Target + Quinoline + Byproducts) Dissolve Dissolve in EtOAc Start->Dissolve AcidExt Extract with 1M HCl Dissolve->AcidExt PhaseSep Phase Separation AcidExt->PhaseSep OrgPhase Organic Phase (Discard/Recycle) Contains: Non-basic impurities PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (pH < 2) Contains: Protonated Target [THQ-H]+ PhaseSep->AqPhase Bottom Layer BaseStep Adjust to pH 9-10 (NaOH/NaHCO3) AqPhase->BaseStep DCM_Ext Extract into DCM Evaporate BaseStep->DCM_Ext Final Purified Free Base THQ-3-CA DCM_Ext->Final

Figure 1: pH-Switch extraction workflow exploiting the basicity difference of the secondary amine.[1]

Protocol B: Recrystallization (Polishing)[1]

Following extraction, the product may still contain trace colored impurities.[1]

Solvent System: Toluene : Heptane (or Ethyl Acetate : Hexane).[1] Rationale: The amide group provides high melting points; Toluene solubilizes the hydrophobic ring at high temperatures, while the amide functionality drives crystallization upon cooling.[1]

  • Suspend the semi-pure solid in Toluene (5 mL/g).

  • Heat to reflux (110°C) until full dissolution. If insoluble particulates remain, filter hot.[1]

  • Remove from heat and add Heptane dropwise until a faint turbidity persists.

  • Add a few drops of Toluene to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C overnight.

  • Filter the white needles and wash with cold Heptane.[1]

Protocol C: Chiral Resolution (Enantiomeric Separation)[1]

Since the C3 position is chiral, the synthetic product is a racemate (


).[1] For drug development, separating the (R) and (S) enantiomers is critical.[1]

Method: Diastereomeric Salt Formation.[1][3] Resolving Agent: (+)-Di-O,O'-p-toluoyl-D-tartaric acid (D-DTTA) or (S)-Mandelic Acid.[1]

Workflow
  • Stoichiometry: Dissolve 1.0 eq of racemic THQ-3-CA in Hot Ethanol (EtOH) .

  • Addition: Add 0.5 - 1.0 eq of the chiral acid (e.g., D-DTTA) dissolved in warm EtOH.

  • Crystallization: Allow the solution to cool undisturbed. The less soluble diastereomeric salt will crystallize.[3]

  • Filtration: Collect the crystals (Salt A). The mother liquor contains the enriched opposite enantiomer (Salt B).[1]

  • Free Basing:

    • Suspend Salt A in water.[1]

    • Basify with 1M NaOH.[1]

    • Extract with DCM to obtain the enantiopure free base.

  • Validation: Check Enantiomeric Excess (ee%) via Chiral HPLC.

Visualization: Chiral Resolution Pathway[1]

ChiralRes Racemate Racemic THQ-3-CA (R/S Mixture) AddAgent Add Chiral Acid (e.g., D-DTTA) in EtOH Racemate->AddAgent Cryst Selective Crystallization AddAgent->Cryst Solid Solid Precipitate (Diastereomer Salt 1) High Optical Purity Cryst->Solid Less Soluble Liquid Mother Liquor (Enriched in Opposite Enantiomer) Cryst->Liquid More Soluble FreeBase Basify & Extract Solid->FreeBase FinalProd Pure Enantiomer (>98% ee) FreeBase->FinalProd

Figure 2: Kinetic resolution via diastereomeric salt formation.[1]

Analytical Validation (QC)

Trust but verify. Every batch must pass these checkpoints.

HPLC Purity & Identity
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).[1]
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide).[1]

  • Expectation: THQ-3-CA elutes earlier than the fully aromatic quinoline analog due to saturation (loss of planarity/conjugation).[1]

Chiral HPLC (For Enantiomeric Excess)
  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) + 0.1% Diethylamine (DEA).[1]

  • Note: DEA is required to suppress peak tailing of the secondary amine.

References

  • Discovery of Tetrahydroquinoline Derivatives: Wang, Y., et al. (2015).[1] "Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer." Journal of Pharmacology and Experimental Therapeutics.

  • Chiral Resolution Methodologies: Wikipedia Contributors. (2023). "Chiral resolution." Wikipedia, The Free Encyclopedia.[1] Describes standard protocols for diastereomeric salt formation using tartaric acid derivatives.

  • General HPLC Methodologies for Tetrahydroisoquinolines (Analogous Chemistry): SIELC Technologies. "Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column." Demonstrates reverse-phase behavior of the bicyclic amine scaffold.

  • Recrystallization Strategies: BenchChem Technical Support.[1][4] "3-Quinolinecarboxamide Crystallization." Provides solubility data for the aromatic precursor, applicable by extension to the tetrahydro- derivative. [1][4]

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing 1,2,3,4-Tetrahydroquinoline-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Constrained Scaffolds in Peptide Therapeutics

In the landscape of modern drug discovery, peptides offer a compelling combination of high potency and target specificity, bridging the gap between small molecules and large biologics. However, their therapeutic potential is often hampered by poor metabolic stability and limited conformational control. The incorporation of non-natural, conformationally constrained amino acids is a powerful strategy to overcome these limitations. The 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry, serves as an excellent building block for this purpose.[1]

The rigidified backbone of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid, a constrained analog of phenylalanine, pre-organizes the peptide into a defined secondary structure, such as a β-turn or sheet.[] This conformational locking can significantly enhance binding affinity to biological targets, improve resistance to proteolytic degradation, and increase cell permeability.[3][4] The tetrahydroquinoline moiety itself is associated with a wide spectrum of biological activities, including anticancer and neurotropic effects, making it an attractive component for developing novel peptide-based therapeutics.[1][5][6]

This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-protected 1,2,3,4-tetrahydroquinoline-3-carboxamide into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. While this guide focuses on the quinoline scaffold, the principles and protocols are directly analogous to the more extensively documented and commercially available isomer, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which has been successfully integrated into numerous bioactive peptides.[3][7][8][9]

Pillar 1: The Chemistry of Incorporation - Mechanism and Rationale

The successful integration of a non-natural amino acid like Fmoc-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (Fmoc-THQC-OH) into a growing peptide chain relies on the well-established principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[10][11] The process is a cyclical workflow involving deprotection of the N-terminal amine, coupling of the next protected amino acid, and thorough washing steps.

The Fmoc/tBu Orthogonal Strategy

The synthesis strategy is built upon an orthogonal protection scheme. The temporary Nα-protecting group, 9-fluorenylmethyloxycarbonyl (Fmoc), is labile to mild basic conditions (e.g., piperidine), while the permanent side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker are stable to base but are removed simultaneously during the final cleavage step with strong acid (e.g., Trifluoroacetic Acid, TFA).[][4][12] This orthogonality ensures that the peptide chain is elongated in the correct sequence without unintended side-chain modifications.[13][14]

The Coupling Reaction: Activating the Carboxyl Group

The formation of the amide bond—the peptide bond—is not spontaneous. The carboxyl group of the incoming Fmoc-THQC-OH must first be activated to form a highly reactive species that is susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.[15][16]

This activation is typically achieved in situ using a coupling reagent. For sterically hindered or structurally unique amino acids like THQC, the choice of coupling reagent is critical to ensure high efficiency and minimize side reactions, particularly racemization.[13] Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly recommended.[12][17] These reagents rapidly form highly reactive esters (OAt or OBt esters, respectively) that readily couple to the amine, often with the aid of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to maintain a favorable pH.[12][16][18]

G cluster_activation Activation Step cluster_coupling Coupling Step Fmoc-THQC-OH Fmoc-THQC-OH Activated_Ester Reactive OAt/OBt Ester Fmoc-THQC-OH->Activated_Ester Activation Coupling_Reagent HATU / PyBOP + DIPEA Coupling_Reagent->Activated_Ester Peptide_Resin H₂N-Peptide-Resin Activated_Ester->Peptide_Resin Coupling New_Peptide_Resin Fmoc-THQC-Peptide-Resin Peptide_Resin->New_Peptide_Resin Nucleophilic Attack

Caption: Activation and Coupling of Fmoc-THQC-OH in SPPS.

Pillar 2: Validated Protocols for Synthesis

The following protocols are designed to provide a robust framework for the incorporation of Fmoc-THQC-OH. These steps assume a standard manual or automated SPPS setup. Researchers should note that the commercially available Fmoc-L-Tic-OH or Fmoc-D-Tic-OH can be used as direct substitutes in these protocols.[18][19]

Materials and Reagents
  • Resin: Pre-loaded Wang or Rink Amide resin appropriate for the desired C-terminus (acid or amide).

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-(L/D)-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (Fmoc-THQC-OH).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents: HATU, HBTU, or PyBOP.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Methanol.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Precipitation Solvent: Cold diethyl ether.

Protocol 1: Standard SPPS Cycle for THQC Incorporation

This protocol details a single deprotection and coupling cycle. The process is repeated until the desired peptide sequence is assembled.[4][11]

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.[11]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for 15 minutes.[4]

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct. A positive Kaiser test (deep blue beads) should confirm the presence of a free primary amine.[17]

  • Coupling of Fmoc-THQC-OH:

    • In a separate vial, pre-activate the Fmoc-THQC-OH (3 eq. relative to resin loading) with the coupling reagent (e.g., HATU, 2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the reaction vessel containing the washed, deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. For a sterically hindered coupling, this time can be extended, or a double coupling can be performed.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and by-products.

    • Perform a Kaiser test. A negative result (yellow/colorless beads) indicates successful coupling. If the test is positive, a second coupling (double coupling) is recommended.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

SPPS_Workflow Start Start: Fmoc-AA-Resin Swell 1. Swell Resin (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Kaiser1 Kaiser Test? Wash1->Kaiser1 Couple 4. Couple Next AA (Fmoc-THQC-OH + HATU) Kaiser1->Couple Positive Wash2 5. Wash (DMF/DCM) Couple->Wash2 Kaiser2 Kaiser Test? Wash2->Kaiser2 Kaiser2->Couple Positive (Recouple) Loop_End Kaiser2->Loop_End Negative Loop_End->Deprotect  Continue Chain? (Yes) Final_Cleavage Final Cleavage & Purification Loop_End->Final_Cleavage  Continue Chain? (No)

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Protocol 2: Cleavage from Resin and Side-Chain Deprotection
  • Resin Preparation: After the final Fmoc deprotection and wash cycle, wash the peptide-resin with DCM (3 times) and methanol (3 times) and dry it thoroughly under high vacuum for at least 4 hours.

  • Cleavage:

    • Add the cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) to the dry peptide-resin in a suitable reaction vessel (approx. 10 mL per 0.1 mmol of peptide).

    • Agitate the slurry at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Concentrate the filtrate slightly under a stream of nitrogen.

    • Add the concentrated solution dropwise into a centrifuge tube containing a large volume (approx. 40 mL) of ice-cold diethyl ether.

    • A white precipitate of the crude peptide should form.

  • Isolation and Purification:

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Pillar 3: Data, Troubleshooting, and Best Practices

The successful synthesis of peptides containing non-natural residues requires careful attention to reaction conditions and monitoring.

Table 1: Recommended Coupling Conditions for Fmoc-THQC-OH
ParameterRecommended ConditionRationale & Expert Insight
Coupling Reagent HATU, HCTU, PyBOPThese are highly potent reagents that ensure rapid and efficient activation, which is crucial for sterically demanding amino acids and helps to minimize racemization.[12][18]
Equivalents (AA:Coupling:Base) 3 : 2.9 : 6Using a slight excess of the amino acid and coupling reagent drives the reaction to completion. The base neutralizes the protonated amine and facilitates the reaction.
Solvent DMF or NMPThese polar aprotic solvents effectively solvate the peptide chain and reagents, preventing aggregation and facilitating diffusion within the resin beads.[10][11]
Coupling Time 1 - 2 hoursSufficient for most couplings. Monitor with a Kaiser test; if incomplete, extend the time or perform a second coupling.
Monitoring Kaiser TestA qualitative colorimetric test to detect free primary amines. Essential for confirming the completion of both deprotection (positive result) and coupling (negative result) steps.[17]
Troubleshooting Common SPPS Issues
ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Steric hindrance from the THQC residue.2. Peptide aggregation on the resin.3. Insufficient reagent activity or concentration.1. Double Couple: Perform a second coupling step with fresh reagents.2. Use a Stronger Reagent: Switch to HATU or COMU if using a less potent activator.[12]3. Change Solvent: Use NMP or add a small percentage of DMSO to disrupt aggregation.
Slow or Incomplete Fmoc Deprotection 1. Peptide aggregation hindering access of piperidine.2. Steric crowding near the N-terminus.1. Increase Deprotection Time: Extend the second piperidine treatment to 20-30 minutes.2. Use DBU: Add a small amount of DBU (1-2%) to the piperidine solution for difficult sequences.
Racemization Prolonged exposure to base during the activation/coupling step.1. Minimize Pre-activation Time: Add the activated amino acid to the resin immediately.2. Use a Hindered Base: Substitute DIPEA with 2,4,6-collidine, which has been shown to reduce racemization in some cases.[12][16]3. Avoid Excess Base: Use the recommended stoichiometry.
Diketopiperazine (DKP) Formation Base-catalyzed intramolecular cyclization of the N-terminal dipeptide, leading to chain cleavage. Most common after coupling the second amino acid.1. Use HOBt/DIC: Couple the third amino acid using DIC/HOBt, which avoids the use of a tertiary base.2. In Situ Neutralization: Perform the coupling of the third amino acid immediately after deprotection without an extended wash.

Conclusion

The incorporation of 1,2,3,4-tetrahydroquinoline-3-carboxamide into peptides via Fmoc-SPPS is a viable and powerful method for creating novel, conformationally constrained peptidomimetics. By leveraging potent coupling reagents, carefully monitoring each step of the synthesis cycle, and understanding potential side reactions, researchers can successfully synthesize these advanced molecules. The resulting peptides, endowed with enhanced structural stability and promising pharmacological properties, are valuable tools for advancing drug discovery and development.

References

  • Bachem AG. Fmoc-D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Available at: [Link]

  • Mesa Labs. SPPS Tips For Success Handout. Available at: [Link]

  • Tivari, S. et al. (2025). Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. ResearchGate. Available at: [Link]

  • Academia.edu. Side reactions in the SPPS of Cys-containing peptides. Available at: [Link]

  • Patel, D. et al. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical and Clinical Research.
  • Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Tivari, S. et al. (2023).
  • ResearchGate. Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? Available at: [Link]

  • Zhang, Y. et al. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. PubMed.
  • Albericio, F. et al. (2003). A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on an Aryl Hydrazide Linker. OSTI.GOV.
  • Tivari, S. et al. (2023).
  • Aapptec. Guide to Solid Phase Peptide Synthesis. Available at: [Link]

  • Zhang, Y. et al. (2010). Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic) in Peptides and Peptidomimetics Design and Discovery. Bentham Science Publishers.
  • Santagada, V. et al. (2004). A convenient synthesis of N-Fmoc-N,N′-bis-Boc-7-guanyl-1,2,3,4-tetrahydro-isoquinoline-3- carboxylic acid (Fmoc-N,N′-bis-Boc-7-guanyl-Tic-OH, GTIC). ScienceDirect.
  • Lee, Y.S. (2005). Recent development of peptide coupling reagents in organic synthesis. ARKIVOC.
  • Singh, S.K. et al. (2014). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry.
  • Douglas, J.J. et al. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society.
  • Reddy, K.S. et al. (2017). Expanding the tetrahydroquinoline pharmacophore. PubMed.
  • El-Faham, A. & Albericio, F. (2011). Methods and protocols of modern solid phase peptide synthesis. DU Chem.
  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Chaube, U. et al. (2022). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Taylor & Francis Online.
  • Geylan, G. et al. (2023). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science.
  • Drewniak-Świtalska, M. et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Abdel-Magid, A.F. et al. (2016). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC.
  • Stewart, F.H.C. & O'Donnell, I.J. (1969). Synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. Part 1. Absolute configurations of 1,2,3,4-tetrahydroquinoline-2-carboxylic acids and 2-substituted 1,2,3,4-tetrahydroquinolines. Journal of the Chemical Society, Perkin Transactions 1.
  • ChemRxiv. On-resin Pictet-Spengler Cyclisation for 1,2,3,4-Tetrahydro-β-carboline. Available at: [Link]

  • Tivari, S. et al. (2025). Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer.
  • Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Chaube, U. et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • AAPPTec. Amino Acid Sidechain Deprotection. Available at: [Link]

  • Zhang, Y. et al. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. PubMed.

Sources

Troubleshooting & Optimization

Troubleshooting common side reactions in tetrahydroquinoline synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tetrahydroquinoline (THQ) Synthesis Status: Online | Operator: Senior Application Scientist Ticket ID: THQ-SYN-OPT-2026

Welcome to the THQ Synthesis Support Hub

You are likely here because your tetrahydroquinoline (THQ) scaffold—a privileged structure in medicinal chemistry found in antimalarials and antitumor agents—is behaving unpredictably. Whether you are building the ring via the Povarov reaction or accessing it through the partial reduction of quinolines , the pathway to a pure, chiral 1,2,3,4-THQ is fraught with thermodynamic traps.

This guide bypasses standard textbook procedures to address the specific failure modes (side reactions) that ruin yields and enantiomeric excess (ee).

Module 1: The Povarov Reaction (Imino-Diels-Alder)

Core Issue: Unwanted Oxidation (Aromatization) & Diastereomeric Scrambling.

The Povarov reaction is a formal [4+2] cycloaddition between an


-arylimine and an electron-rich alkene.[1] While powerful, it is chemically fragile.
Q1: "I am isolating the fully aromatic quinoline instead of the tetrahydroquinoline. Why?"

Diagnosis: Oxidative Dehydrogenation.[2][3][4] The 1,2,3,4-THQ product is susceptible to oxidation, reverting to the thermodynamically stable quinoline. This "side reaction" is often catalyzed by the same Lewis Acid (e.g., CAN,


, or 

) used to drive the cycloaddition, especially in the presence of atmospheric oxygen.

Troubleshooting Protocol:

  • Degas Solvents: Strictly degas acetonitrile or DCM. The reaction must be under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Quench Timing: Do not leave the reaction stirring overnight "just to be safe." Once the imine is consumed (TLC/LCMS), quench immediately with saturated

    
     to neutralize the Lewis Acid.
    
  • Switch Catalysts: If using oxidative Lewis acids like Cerium(IV) Ammonium Nitrate (CAN), switch to non-oxidative alternatives like

    
     or 
    
    
    
    [1].
Q2: "My endo/exo diastereoselectivity is poor (approx. 1:1). How do I favor the endo product?"

Diagnosis: Kinetic vs. Thermodynamic Control. The endo adduct is generally the kinetic product (via secondary orbital interactions), while the exo adduct is thermodynamically more stable. High temperatures or prolonged reaction times promote isomerization to the exo form.

Optimization Strategy:

  • Temperature: Lower the reaction temperature to 0°C or -20°C.

  • Solvent: Use protic solvents (e.g., TFE - Trifluoroethanol). TFE stabilizes the charged intermediates via hydrogen bonding, often enhancing endo selectivity through a tighter transition state.

Visualizing the Povarov Pathways

Povarov_Pathways Start Aniline + Aldehyde + Alkene Imine Imine Intermediate Start->Imine Condensation TS Transition State (Stepwise or Concerted) Imine->TS Lewis Acid Hydrolysis Hydrolysis (Reversion) Imine->Hydrolysis H2O trace THQ 1,2,3,4-THQ (Target Product) TS->THQ Cyclization Quinoline Quinoline (Oxidized Side Product) THQ->Quinoline Oxidation (O2/Metal)

Figure 1: Competing pathways in the Povarov reaction.[5] Note the irreversible oxidation sink leading to Quinoline.

Module 2: Partial Reduction of Quinolines

Core Issue: Over-reduction & Regioselectivity.

Reducing a quinoline to a THQ requires stopping exactly at the 1,2,3,4-saturated stage. The reaction often proceeds too far (Decahydroquinoline) or reduces the wrong ring.

Q3: "I am seeing significant amounts of decahydroquinoline (DHQ). How do I stop the reduction?"

Diagnosis: Over-reduction. This occurs frequently with heterogeneous metal catalysts (


, 

) under high hydrogen pressure. The catalyst does not discriminate well between the pyridine ring (easier to reduce) and the benzene ring (harder, but reducible) once the pyridine ring is saturated.

Corrective Action:

  • Switch to Transfer Hydrogenation: Use Hantzsch esters with a chiral Brønsted acid catalyst.[6] This method is self-limiting; it rarely possesses the potential to reduce the benzene ring [2].

  • Poison the Catalyst: If using heterogeneous catalysis, add a trace of thiophene or quinoline (if not the substrate) to attenuate catalyst activity.

  • Pressure Control: Limit

    
     pressure to 1 atm (balloon) rather than a Parr shaker (50+ psi).
    
Q4: "The reduction is happening on the carbocyclic (benzene) ring, not the N-ring."

Diagnosis: Inverse Selectivity. While rare, this happens with specific catalysts (e.g., Ru-PhTRAP) or if the pyridine ring is highly substituted/deactivated while the benzene ring is electron-deficient.

Solution:

  • Check Acidity: Protonation of the Nitrogen activates the pyridine ring toward hydride attack. Ensure the reaction medium is acidic (or use a Brønsted acid catalyst).

  • Catalyst Selection: Use Iridium(III) complexes with chiral diamine ligands, which coordinate to the Nitrogen and direct hydride transfer specifically to the heterocyclic ring [3].

Data Summary: Reducing Agent Selectivity
MethodCatalyst SystemPrimary Side ReactionSelectivity (Pyridine Ring)
Heterogeneous H2 Pd/C or PtO2Over-reduction to DecahydroquinolineLow to Moderate
Transfer Hydrogenation Hantzsch Ester / Chiral Phosphoric AcidEnantiomeric scrambling (if temp > r.t.)High
Iridium Catalysis [Ir(cod)Cl]2 / Chiral DiamineDeactivation by product inhibitionVery High
Acid/Metal Sn / HClPolymerization / Ring openingModerate
Visualizing Reduction Selectivity

Reduction_Selectivity Q Quinoline (Starting Material) DHQ_12 1,2-Dihydroquinoline (Unstable) Q->DHQ_12 Hydride Addn DHQ_14 1,4-Dihydroquinoline (Unstable) Q->DHQ_14 Hydride Addn Carbo 5,6,7,8-THQ (Wrong Ring Reduced) Q->Carbo Specific Ru Catalysts THQ 1,2,3,4-THQ (Target) DHQ_12->THQ Fast DHQ_14->THQ Isomerization Deca Decahydroquinoline (Over-reduction) THQ->Deca High Pressure/Temp

Figure 2: Selectivity map for Quinoline reduction. The path to Decahydroquinoline is the primary over-reduction risk.

Module 3: Standardized Protocols

Protocol A: Enantioselective Transfer Hydrogenation (Rueping Conditions)

Best for avoiding over-reduction and establishing chirality.

  • Setup: In a flame-dried vial, combine the Quinoline substrate (0.1 mmol) and Chiral Phosphoric Acid catalyst (2 mol%).

  • Solvent: Add anhydrous benzene or toluene (1.0 mL).

  • Reductant: Add Hantzsch Ester (2.4 equiv) in one portion.

  • Reaction: Stir at 60°C under Argon. Monitor by TLC.[7]

    • Critical Checkpoint: If reaction stalls, do NOT add more catalyst immediately. Check if the product (basic amine) is inhibiting the catalyst. Add 5A molecular sieves to scavenge trace water.

  • Workup: Flash chromatography (Silica).

    • Note: Avoid acidic eluents which might degrade the enantio-purity via racemization.

Protocol B: Microwave-Assisted Povarov

Best for rapid library synthesis.

  • Mix: Aniline (1 equiv), Aldehyde (1 equiv), Alkene (1.5 equiv) in Acetonitrile.

  • Catalyst: Add

    
     (10 mol%).
    
  • Irradiation: Microwave at 100°C for 20 mins.

  • Purification: SCX-2 (Strong Cation Exchange) cartridge catch-and-release to isolate the basic THQ from non-basic side products (polymers).

References

  • Kouznetsov, V. V. (2009).[8][9][10] Recent progress in the synthesis of quinolines and tetrahydroquinolines by the Povarov reaction.[5][11] Tetrahedron, 65(14), 2721-2750. Link

  • Rueping, M., et al. (2006). Enantioselective Transfer Hydrogenation of Quinolines Catalyzed by Chiral Phosphoric Acids.[6][12] Angewandte Chemie International Edition, 45(13), 2047-2050. Link

  • Wang, C., et al. (2003). Asymmetric Hydrogenation of Quinolines Catalyzed by Iridium Complexes. Journal of the American Chemical Society, 125(35), 10536-10537. Link

Sources

Technical Support Center: Purification Strategies to Remove Starting Material from Product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Purification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered when removing unreacted starting materials from a final product. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format, explaining not just the what, but the why behind each step.

Initial Strategy: Choosing Your Purification Method

The first critical step is selecting an appropriate purification technique. This choice is fundamentally dictated by the differing physicochemical properties of your desired product and the contaminating starting material.[1][2] An inefficient initial choice can lead to significant loss of yield and time. The workflow below provides a logical starting point for this decision-making process.

G start Crude Reaction Mixture prop_diff Assess Physical & Chemical Property Differences start->prop_diff solid_liquid Is one component solid and the other a liquid? prop_diff->solid_liquid State solubility Different Solubility Profiles (Solid Product)? prop_diff->solubility Solubility boiling_point Different Boiling Points (Liquid Product, >50°C diff.)? prop_diff->boiling_point Volatility polarity Different Polarities? prop_diff->polarity Polarity acid_base Is Starting Material Acidic or Basic? prop_diff->acid_base pKa filtration Filtration solid_liquid->filtration Yes recrystallization Recrystallization solubility->recrystallization Yes distillation Distillation boiling_point->distillation Yes chromatography Column Chromatography polarity->chromatography Yes extraction Acid-Base Extraction acid_base->extraction Yes

Caption: A workflow for selecting an initial purification technique.

Column Chromatography

Flash column chromatography is a workhorse technique for purifying organic compounds by separating them based on their differential adsorption to a stationary phase (commonly silica gel) and solubility in a mobile phase (the eluent).[3][4][5]

Troubleshooting Guide: Chromatography

Q: My product and the starting material have very similar Rf values on the TLC plate and are co-eluting from the column. What should I do?

A: This is a classic separation challenge that stems from an insufficiently selective solvent system. The goal is to find an eluent that maximizes the difference in partitioning between your two compounds.

  • Causality: Poor separation occurs when the mobile phase moves both the product and the starting material at nearly the same rate over the stationary phase. Your aim is to find a solvent system where the product and starting material have a difference in Rf values (ΔRf) of at least 0.2.[1]

  • Solution Pathway:

    • Systematic TLC Analysis: Before running another column, screen various solvent systems using TLC. Test eluents with different polarities and solvent selectivities. For example, if you are using a hexane/ethyl acetate system (which primarily offers polarity adjustments), try switching to a system containing dichloromethane or methanol. These solvents can introduce different types of interactions (like hydrogen bonding) that may differentiate your compounds.

    • Solvent Polarity Adjustment: If you see some separation, finely tune the solvent ratio. Decrease the proportion of the more polar solvent to lower the Rfs of both spots, which often increases the separation between them.

    • Consider an Alternative Stationary Phase: If extensive mobile phase screening fails, the issue may be a lack of differential interaction with silica gel. Consider using alumina or a reverse-phase (C18) silica gel, which separates compounds based on hydrophobicity rather than polarity.[6]

G start Problem: Poor Separation (ΔRf < 0.2) optimize_eluent Optimize Eluent via TLC start->optimize_eluent adjust_polarity Adjust Polarity (e.g., change Hex/EtOAc ratio) optimize_eluent->adjust_polarity Minor separation visible change_selectivity Change Solvent Selectivity (e.g., add DCM or MeOH) optimize_eluent->change_selectivity No separation success Achieved Separation (ΔRf ≥ 0.2) adjust_polarity->success change_selectivity->optimize_eluent Re-optimize polarity change_stationary Change Stationary Phase (e.g., Alumina, C18) change_selectivity->change_stationary Still no separation change_stationary->success

Caption: Troubleshooting logic for poor chromatographic separation.

Q: My compound is streaking on the TLC plate and eluting from the column as a broad band.

A: Streaking is often caused by overloading the stationary phase or by the compound being too polar for the chosen eluent, causing it to "stick" and move unevenly. Acidic or basic compounds can also streak on silica gel.

  • Solutions:

    • Reduce Sample Load: Ensure you are not applying too much crude material to your TLC plate or column. For a column, a general rule is to use 20-100g of silica per 1g of crude material.[7]

    • Increase Eluent Polarity: A more polar solvent system will better solvate your compound, reducing its interaction with the silica and leading to more defined bands.

    • Add a Modifier: For acidic compounds, adding a small amount of acetic acid (~1%) to the eluent can improve peak shape. For basic compounds (especially amines), adding triethylamine (~1%) can prevent streaking by neutralizing the acidic sites on the silica gel.[6]

FAQs: Chromatography

Q: How do I properly pack a flash chromatography column to avoid cracks or channels? A: Proper packing is crucial for a good separation.[4] Prepare a slurry of silica gel in your initial, least polar eluent.[8] Pour the slurry into the column and use gentle pressure (from a nitrogen line or air pump) to pack it down evenly.[4] Ensure there are no air bubbles trapped in the silica bed.[8]

Q: How should I load my sample onto the column? A: There are two main methods:

  • Wet Loading: Dissolve your crude mixture in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed. This is quick but can disturb the top of the column if not done carefully.

  • Dry Loading: Dissolve your crude mixture in a suitable solvent, add a small amount of silica gel, and evaporate the solvent on a rotary evaporator to get a free-flowing powder.[7] Carefully add this powder to the top of the packed column. This method often provides better resolution for difficult separations.[9]

Recrystallization

Recrystallization is an exceptionally powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[10] Impurities, being present in lower concentrations, remain in the solution (mother liquor) upon cooling while the pure product crystallizes out.[11]

Troubleshooting Guide: Recrystallization

Q: I've cooled my solution, but no crystals are forming. What's wrong?

A: Crystal formation requires two steps: nucleation (the initial formation of a small crystal seed) and crystal growth. Your solution is likely supersaturated but lacks a nucleation site to initiate crystallization.

  • Causality: For crystals to form, molecules must arrange themselves into a highly ordered crystal lattice. This is an energetically demanding process that often needs a trigger.

  • Solution Pathway:

    • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide nucleation sites.[12]

    • Add a Seed Crystal: If you have a small amount of the pure product (or even the crude solid), add a tiny speck to the solution. This provides a perfect template for further crystal growth.[12][]

    • Reduce the Temperature: If cooling to room temperature isn't enough, try placing the flask in an ice bath or even a freezer. Lower temperatures decrease the solubility of your compound, making crystallization more favorable.

    • Boil Off Excess Solvent: You may have used too much solvent.[12] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[12]

Q: My product "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid. The compound comes out of solution as a liquid (an oil) rather than a solid crystal.

  • Solutions:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Then, add more of the same solvent to decrease the saturation point. The goal is to ensure the solution becomes saturated at a temperature below the compound's melting point.

    • Use a Lower-Boiling Point Solvent: If the problem persists, your chosen solvent may be too high-boiling. Select a solvent with a lower boiling point.

    • Change the Solvent System: Try a different solvent or a mixed solvent system where the compound is less soluble.

FAQs: Recrystallization

Q: How do I choose the perfect solvent for recrystallization? A: An ideal solvent should:

  • Completely dissolve your compound when hot (near the solvent's boiling point).[14]

  • Poorly dissolve your compound when cold (at room temperature or in an ice bath).[14]

  • Either dissolve impurities very well (so they stay in the mother liquor) or not at all (so they can be filtered out while hot).

  • Have a boiling point below the melting point of your compound.

  • Be chemically inert and not react with your compound.

SolventPolarityBoiling Point (°C)
WaterVery High100
MethanolHigh65
EthanolHigh78
AcetoneMedium56
Ethyl AcetateMedium77
DichloromethaneLow40
Diethyl EtherLow35
TolueneVery Low111
HexaneVery Low69
Table 1: Common recrystallization solvents ordered by polarity.

Q: What is a mixed solvent recrystallization? A: This technique is used when no single solvent is ideal. It involves using two miscible solvents: one in which your compound is very soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent").[11] You dissolve the compound in a minimum amount of the hot soluble solvent and then slowly add the anti-solvent until the solution becomes cloudy (the cloud point). A small amount of the soluble solvent is then added to redissolve the solid, and the solution is allowed to cool slowly.[11]

Liquid-Liquid Extraction

Liquid-liquid extraction is a foundational purification technique used to separate compounds based on their relative solubilities in two immiscible liquids, typically water and an organic solvent.[15][16] It is particularly powerful for removing acidic or basic starting materials.

Troubleshooting Guide: Extraction

Q: I've shaken my separatory funnel, and now I have an emulsion that won't separate. What do I do?

A: Emulsions are colloidal suspensions of one liquid in another, and they are a common frustration. They are often caused by vigorous shaking or the presence of surfactants.

  • Solutions:

    • Be Patient: Let the separatory funnel stand for a while. Sometimes, the layers will separate on their own.

    • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break up the emulsion and "pull" the water together.[1]

    • Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite or glass wool can sometimes help break it up.

Q: I'm not sure which layer is the aqueous layer and which is the organic layer.

A: This is a critical determination to avoid discarding your product. The layers separate based on density.

  • Solution: Add a few drops of water to the separatory funnel. The layer that the water drops join is the aqueous layer. Most halogenated solvents (e.g., dichloromethane, chloroform) are denser than water and will be the bottom layer. Most non-halogenated organic solvents (e.g., diethyl ether, ethyl acetate, hexane) are less dense than water and will be the top layer. Always verify.

Protocol: Acid-Base Extraction to Remove an Acidic Starting Material

This protocol is effective for removing an acidic starting material (e.g., a carboxylic acid) from a neutral organic product.[1][17]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[1] Stopper the funnel, invert it, and vent frequently to release the pressure from the CO₂ gas that is formed. Shake gently.

  • Separation: Allow the layers to separate. The deprotonated, now ionic, acidic starting material will have moved into the aqueous layer.

  • Draining: Drain the lower aqueous layer.[1]

  • Washing: Repeat the extraction with the aqueous base two more times to ensure complete removal of the acidic impurity.[1]

  • Brine Wash: Wash the organic layer with brine to remove residual water and break any emulsions.[1]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified neutral product.[1]

G start Crude Mixture (Neutral Product + Acidic SM) in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) start->add_base shake Shake & Vent add_base->shake separate Separate Layers shake->separate organic_layer Organic Layer: Neutral Product separate->organic_layer Top or Bottom (check density) aqueous_layer Aqueous Layer: Deprotonated Acidic SM (Salt) separate->aqueous_layer Other Layer workup Wash, Dry, Concentrate organic_layer->workup discard Discard aqueous_layer->discard final_product Pure Neutral Product workup->final_product

Caption: Workflow for an acid-base extraction.

Distillation

Distillation separates liquid components of a mixture based on differences in their boiling points.[18][19][20] The component with the lower boiling point vaporizes first, and the vapor is then condensed and collected.[18]

Troubleshooting Guide: Distillation

Q: My liquids have boiling points that are very close together (<50 °C), and my simple distillation is giving poor separation.

A: Simple distillation is only effective for separating liquids with significantly different boiling points.[10] For liquids with close boiling points, you need to use fractional distillation.

  • Causality: In a simple distillation, the vapor is only enriched with the more volatile component in a single vaporization-condensation cycle. When boiling points are close, this enrichment is insufficient.

  • Solution: Use a fractional distillation setup. This involves inserting a fractionating column (packed with glass beads, rings, or metal sponges) between the distillation flask and the condenser. This column provides a large surface area for repeated vaporization-condensation cycles, with each cycle further enriching the vapor in the more volatile component.[21]

Q: My compound seems to be decomposing in the distillation flask.

A: This happens when the boiling point of your compound is so high that it begins to break down before it can vaporize.

  • Solution: Use vacuum distillation.[20] By reducing the pressure inside the apparatus, you lower the boiling point of the liquid.[10] This allows the compound to distill at a much lower temperature, preventing thermal decomposition.

FAQs: Distillation

Q: What is "bumping" and how can I prevent it? A: Bumping is the sudden, violent boiling of a liquid. It can be dangerous and leads to poor separation. It is caused by superheating of the liquid without a surface to initiate smooth boiling. Always add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth, controlled boiling.

Q: What is steam distillation? A: Steam distillation is a technique used to separate heat-sensitive, water-immiscible compounds.[20] Steam is passed through the mixture, and the volatile organic compound co-distills with the water at a temperature below 100 °C, thus avoiding decomposition.[10][22] This is commonly used for extracting essential oils from natural products.[20]

References
  • BenchChem. (n.d.). Purification strategies to remove starting material impurities.
  • Unknown. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Unacademy. (n.d.). All about methods of purification.
  • Quora. (2016, June 12). What are the different methods of purification of organic compounds?.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • College of Engineering Safety. (n.d.). Standard operating procedure Flash column chromatography.
  • Western States. (2025, April 16). Common Challenges with Pharmaceutical & Chemical Separation.
  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
  • Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry.
  • Biotage. (2023, January 23). 5 Steps to successful flash chromatography.
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
  • EBSCO. (n.d.). Distillation | Chemistry | Research Starters.
  • JoVE. (2020, March 26). Video: Extraction - Concept.
  • Wikipedia. (n.d.). Distillation.
  • Tayan. (n.d.). Picking the best purification method for your API can be a tricky challenge.
  • Unknown. (n.d.). Distillation.
  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
  • TSA. (2022, September 5). Common Problems in Purified Water Production in Pharma.
  • Unknown. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation.
  • Unknown. (n.d.). Distillation.
  • Triclinic Labs. (n.d.). Crystallization Method Development and Optimization.
  • BYJU'S. (2019, December 8). Distillation.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • BenchChem. (n.d.). Application Note and Protocol for the Purification of 7-Hydroxyisochroman-1-one by Chromatography.
  • Arborpharmchem. (n.d.). API Isolation Methods From Nature to Medicine.
  • PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins.
  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry).
  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Vicol. (2022, May 9). Water Purification System Challenges in the Pharmaceutical Industry.
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION.
  • Tiei. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.
  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Wikipedia. (n.d.). List of purification methods in chemistry.
  • ResearchGate. (2020, December 29). How to remove excess starting material Pyrenecarboxyaldehyde?.
  • Restek. (n.d.). TROUBLESHOOTING GUIDE.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
  • Thermo Fisher Scientific - US. (n.d.). Chromatography Troubleshooting Guides-Gas Chromatography.
  • Boyd Biomedical. (2019, August 29). 6 Filtration Challenges in Downstream Biopharmaceutical Production.
  • ResearchGate. (2012, March 14). Why I am not getting crystals?.
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  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment.

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Validation & Comparative

A Senior Application Scientist's Guide to Validating Novel Tetrahydroquinoline Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the identification and validation of novel enzyme inhibitors are cornerstones of therapeutic innovation. The tetrahydroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise against a wide array of enzymatic targets implicated in cancer, neurodegenerative diseases, and beyond.[1][2] This guide provides an in-depth, experience-driven framework for validating the inhibitory activity of novel tetrahydroquinoline derivatives against three distinct and therapeutically relevant enzyme classes: Receptor Tyrosine Kinases (RTKs), Acetylcholinesterase (AChE), and Topoisomerase II.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers a comparative analysis with established inhibitors, and provides the detailed methodologies necessary for robust and reproducible validation.

The Strategic Imperative: Why Rigorous Validation Matters

In the competitive landscape of drug discovery, preliminary in vitro screening is merely the first step. A compound's true potential is only revealed through rigorous validation. This process is not just about confirming inhibitory activity but also about understanding its potency, selectivity, and mode of action. Such a comprehensive dataset is crucial for making informed decisions about which lead compounds to advance into more complex and costly preclinical and clinical studies.

Section 1: Targeting Receptor Tyrosine Kinases (RTKs) - The Gatekeepers of Cellular Signaling

RTKs are critical cell surface receptors that control a multitude of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a well-established driver of many cancers, making them a prime target for therapeutic intervention.[3] Here, we focus on the Epidermal Growth Factor Receptor (EGFR), a key member of the RTK family.

Comparative Analysis: Novel Tetrahydroquinolines vs. The Gold Standard

To contextualize the performance of a novel tetrahydroquinoline derivative, it is essential to compare it against established inhibitors. For EGFR, Erlotinib and the multi-kinase inhibitor Sorafenib serve as excellent benchmarks.

Compound ClassSpecific Compound ExampleTarget EnzymeIC50 Value (in vitro kinase assay)
Novel Tetrahydroquinoline Quinoline Derivative 8b EGFR0.08 µM[3]
Novel Tetrahydroquinoline Quinoline Derivative 6d EGFR0.18 µM[3]
Standard Inhibitor ErlotinibEGFR~2 nM[4][5][6]
Standard Inhibitor SorafenibVEGFR-2~90 nM[7][8]

Note: IC50 values can vary depending on assay conditions. The data presented are for comparative purposes.

Experimental Workflow: Validating RTK Inhibition

The following workflow outlines the key steps in validating a novel tetrahydroquinoline derivative against EGFR.

RTK_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Recombinant EGFR - ATP - Substrate (e.g., Poly(Glu,Tyr)) - Assay Buffer plate Plate Setup: Add enzyme, inhibitor, and substrate to 96-well plate reagents->plate compounds Prepare Compounds: - Serial dilutions of Tetrahydroquinoline derivative - Serial dilutions of Erlotinib (Control) compounds->plate incubate Incubation: Allow kinase reaction to proceed at 37°C plate->incubate stop Stop Reaction & Detect: Add stop solution and detection reagents (e.g., ELISA) incubate->stop read Read Plate: Measure signal (e.g., absorbance at 450 nm) stop->read calculate Calculate % Inhibition read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Workflow for RTK Inhibition Assay

Detailed Protocol: ELISA-based EGFR Kinase Inhibition Assay

This protocol provides a robust, non-radioactive method for determining the IC50 of a test compound against EGFR.

Rationale for Experimental Choices:

  • Substrate: A generic tyrosine-containing polymer like Poly(Glu,Tyr) is used as it is readily phosphorylated by a wide range of tyrosine kinases.

  • ATP Concentration: The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the enzyme. This ensures that the assay is sensitive to competitive inhibitors.

  • Pre-incubation: A short pre-incubation of the enzyme with the inhibitor allows for the binding equilibrium to be established before the reaction is initiated by the addition of ATP.[9][10]

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well microplate with 0.25 mg/mL Poly(Glu,Tyr) substrate overnight at 37°C. Wash the plate three times with a wash buffer (e.g., PBS with 0.1% Tween 20).

  • Compound Preparation: Prepare serial dilutions of the novel tetrahydroquinoline derivative and the control inhibitor (Erlotinib) in the assay buffer.

  • Kinase Reaction: In each well, add the kinase reaction buffer, the test compound at various concentrations, and recombinant human EGFR enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction by adding an EDTA solution. Add a primary antibody that specifically recognizes phosphorylated tyrosine residues, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Signal Generation: Add a TMB substrate solution. The HRP will catalyze the conversion of TMB to a colored product.

  • Measurement: Stop the color development with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Section 2: Targeting Acetylcholinesterase (AChE) - A Key Player in Neurotransmission

AChE is a critical enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[11][12] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels in the brain.[13][14]

Comparative Analysis: Novel Tetrahydroquinolines vs. Established AChE Inhibitors

For AChE, Tacrine and Donepezil are well-established inhibitors used in both research and clinical settings, making them ideal comparators.

Compound ClassSpecific Compound ExampleTarget EnzymeIC50 Value (in vitro)
Novel Tetrahydroquinoline Tacrine-tetrahydroquinoline heterodimer 7b AChE0.9 nM[15]
Novel Tetrahydroquinoline Tetrahydroquinoline-1,2,3-triazole hybrid C AChE0.18 µM[16]
Standard Inhibitor TacrineAChE~77-237 nM[15][17]
Standard Inhibitor DonepezilAChE~6.7-33 nM[17][18]
Experimental Workflow: Validating AChE Inhibition

The Ellman's assay is the gold standard for measuring AChE activity and inhibition.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - AChE enzyme - DTNB (Ellman's Reagent) - Acetylthiocholine (Substrate) - Assay Buffer plate Plate Setup: Add buffer, inhibitor, and DTNB to 96-well plate reagents->plate compounds Prepare Compounds: - Serial dilutions of Tetrahydroquinoline derivative - Serial dilutions of Tacrine (Control) compounds->plate preincubate Pre-incubation: Add AChE and incubate to allow inhibitor binding plate->preincubate initiate Initiate Reaction: Add acetylthiocholine to start the reaction preincubate->initiate read Kinetic Read: Measure absorbance at 412 nm over time initiate->read calculate Calculate Reaction Rate (V) read->calculate plot Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) calculate->plot ic50 Determine IC50 Value plot->ic50

Workflow for AChE Inhibition Assay

Detailed Protocol: Ellman's Assay for AChE Inhibition

This spectrophotometric assay is a reliable and widely used method for quantifying AChE activity.

Rationale for Experimental Choices:

  • Ellman's Reagent (DTNB): DTNB reacts with the product of the enzymatic reaction (thiocholine) to produce a yellow-colored compound that can be measured spectrophotometrically.

  • Substrate: Acetylthiocholine is used as a synthetic substrate that is hydrolyzed by AChE to produce thiocholine.

  • Kinetic Measurement: Measuring the rate of the reaction (change in absorbance over time) provides a more accurate assessment of enzyme activity compared to a single endpoint measurement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE, DTNB, acetylthiocholine iodide, and the test compounds in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DTNB solution to each well.

  • Enzyme Addition and Pre-incubation: Add the AChE solution to each well and incubate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the acetylthiocholine iodide substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot. Calculate the percentage of inhibition for each inhibitor concentration compared to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Section 3: Targeting Topoisomerase II - Guardians of DNA Topology

Topoisomerase II is an essential enzyme that resolves topological problems in DNA during replication, transcription, and chromosome segregation.[2][19][20] It is a well-validated target for anticancer drugs.[21]

Comparative Analysis: Novel Tetrahydroquinolines vs. a Clinical Standard

Etoposide is a widely used anticancer drug that acts as a Topoisomerase II poison, trapping the enzyme-DNA cleavage complex.[22][23] This makes it an important comparator for novel inhibitors.

Compound ClassSpecific Compound ExampleTarget EnzymeIC50 Value (DNA relaxation assay)
Novel Tetrahydroquinazoline ARN-21934Topoisomerase IIα2 µM[24][25]
Novel Cyclopentaquinoline Compound 6f Topoisomerase II0.97 mM[26]
Standard Inhibitor EtoposideTopoisomerase II~60-120 µM[20][24][25][27]
Experimental Workflow: Validating Topoisomerase II Inhibition

The validation of Topoisomerase II inhibitors typically involves a DNA relaxation or decatenation assay.

TopoII_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Topoisomerase II enzyme - Supercoiled plasmid DNA (substrate) - ATP - Assay Buffer reaction Reaction Setup: Combine buffer, DNA, ATP, and inhibitor reagents->reaction compounds Prepare Compounds: - Serial dilutions of Tetrahydroquinoline derivative - Serial dilutions of Etoposide (Control) compounds->reaction incubate Incubation: Add enzyme and incubate at 37°C reaction->incubate stop Stop Reaction: Add stop buffer/loading dye incubate->stop gel Agarose Gel Electrophoresis: Separate supercoiled and relaxed DNA stop->gel visualize Visualize Bands: Stain with Ethidium Bromide and image gel->visualize quantify Quantify Band Intensity visualize->quantify ic50 Determine IC50 Value quantify->ic50

Workflow for Topoisomerase II Inhibition Assay

Detailed Protocol: DNA Relaxation Assay for Topoisomerase II Inhibition

This assay is based on the ability of Topoisomerase II to relax supercoiled plasmid DNA, which can be visualized by agarose gel electrophoresis.

Rationale for Experimental Choices:

  • Substrate: Supercoiled plasmid DNA is used because its relaxed form migrates differently in an agarose gel, allowing for easy visualization of enzyme activity.

  • ATP: Topoisomerase II is an ATP-dependent enzyme, so ATP is an essential component of the reaction buffer.

  • Gel Electrophoresis: This technique separates DNA molecules based on their size and conformation, providing a clear readout of enzyme activity.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, supercoiled plasmid DNA (e.g., pBR322), and ATP.

  • Inhibitor Addition: Add the novel tetrahydroquinoline derivative or Etoposide at various concentrations to the reaction tubes.

  • Enzyme Addition: Add a sufficient amount of human Topoisomerase II enzyme to the reaction mixture to achieve complete relaxation of the DNA in the absence of an inhibitor.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and run the gel until the different DNA forms (supercoiled, relaxed, and nicked) are well separated.

  • Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.

  • Data Analysis: Calculate the percentage of inhibition of DNA relaxation for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Context

Understanding the signaling pathways in which these enzymes operate is crucial for appreciating the potential downstream effects of their inhibition.

PI3K/AKT/mTOR Pathway (Relevant to RTKs)

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK RTK (e.g., EGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes

Simplified PI3K/AKT/mTOR Signaling Pathway

Inhibition of EGFR by a tetrahydroquinoline derivative would block the initial activation of this pathway, thereby impeding downstream signals that drive cell proliferation and survival.[3][5][18]

Cholinergic Signaling (Relevant to AChE)

Cholinergic_Signaling Presynaptic Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles SynapticCleft Synaptic Cleft ACh_Vesicle->SynapticCleft Release AChR ACh Receptors SynapticCleft->AChR Binds AChE AChE SynapticCleft->AChE ACh Postsynaptic Postsynaptic Neuron Signal Signal Transduction AChR->Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis

Simplified Cholinergic Synapse

An AChE inhibitor prevents the breakdown of acetylcholine in the synaptic cleft, thereby increasing its concentration and enhancing signaling at cholinergic receptors, which is beneficial in conditions like Alzheimer's disease.[13][14][25]

Role of Topoisomerase II in the Cell Cycle

TopoII_Cell_Cycle G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 TopoII_S Topo II resolves supercoiling S->TopoII_S M M Phase (Mitosis) G2->M TopoII_G2M Topo II decatenates sister chromatids G2->TopoII_G2M M->G1 M->TopoII_G2M

Sources

Comparative Guide: Catalytic Strategies for Tetrahydroquinoline Synthesis via the Povarov Reaction

[1]

Executive Summary

The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids, antimalarials, and antitumor agents.[1] While reduction of quinolines is a viable route, the Povarov reaction (inverse electron-demand aza-Diels–Alder) remains the most versatile method for constructing the THQ core de novo with high structural diversity.

This guide compares three distinct catalytic classes for the Povarov reaction: Lewis Acids (represented by Scandium Triflate), Chiral Organocatalysts (Chiral Phosphoric Acids), and Green/Metal-Free Catalysts (Molecular Iodine). We analyze their efficacy regarding yield, diastereoselectivity (


Mechanistic Overview: The Povarov Reaction

The reaction typically involves a three-component coupling of an aniline, an aldehyde, and an electron-rich olefin (dienophile). The mechanism can proceed via a concerted [4+2] cycloaddition or a stepwise Mannich-type pathway, heavily influenced by the catalyst.

PovarovMechanismStartAniline + AldehydeImineSchiff Base (Imine)Start->Imine- H2OComplexActivated Complex(Catalyst-Imine)Imine->Complex+ CatalystStepwiseMannich Intermediate(Stepwise)Complex->Stepwise+ Olefin(Nu attack)ConcertedTransition State(Concerted [4+2])Complex->Concerted+ Olefin(Cycloaddition)ProductTetrahydroquinoline(Endo/Exo)Stepwise->ProductCyclizationConcerted->Product

Figure 1: Mechanistic divergence in the Povarov reaction. Lewis acids often favor stepwise pathways, while chiral organocatalysts can enforce concerted-like transition states via H-bonding.

Comparative Analysis of Catalytic Systems
A. The Benchmark Lewis Acid: Scandium(III) Triflate [

]

Role: High-throughput synthesis, library generation. Mechanism:

  • Pros: Extremely high reactivity; water-tolerant; reusable; effective for sterically hindered substrates.

  • Cons: Generally provides racemic products; can catalyze background polymerization of sensitive olefins (e.g., vinyl ethers).

  • Key Insight:

    
     is the "workhorse" catalyst.[2] It drives reactions to completion in minutes to hours, often where milder catalysts fail.
    
B. The Precision Tool: Chiral Phosphoric Acids (CPAs)

Role: Asymmetric synthesis, enantioselective drug discovery. Mechanism: Bifunctional catalysis. The acidic proton activates the imine, while the phosphoryl oxygen H-bonds with the dienophile (e.g., enecarbamates), creating a rigid chiral pocket.

  • Pros: Excellent enantioselectivity (up to >99%

    
    ); high diastereocontrol (
    
    
    > 95:5); metal-free.
  • Cons: Slower reaction rates; higher catalyst cost; often requires lower temperatures (-30°C) to maximize selectivity.

  • Key Insight: BINOL-derived CPAs (e.g., TRIP) are essential when specific stereoisomers are required for biological assays.

C. The Green Alternative: Molecular Iodine (

)

Role: Cost-effective, metal-free, aerobic conditions. Mechanism: Iodine acts as a mild Lewis acid or activates the imine via halogen bonding. It can also facilitate oxidative dehydrogenation if fully aromatized quinolines are desired (though controlled conditions yield THQs).

  • Pros: Inexpensive; non-toxic; operational simplicity (open air); no heavy metal waste.

  • Cons: Lower selectivity compared to CPAs; potential for side oxidation reactions.

  • Key Insight: Ideal for gram-scale synthesis of non-chiral scaffolds or early-stage intermediates.

Data Summary: Performance Metrics
FeatureScandium Triflate [

]
Chiral Phosphoric Acid (TRIP)Molecular Iodine (

)
Catalyst Loading 5 – 20 mol%0.5 – 10 mol%10 – 20 mol%
Typical Yield 85 – 95%70 – 90%60 – 85%
Reaction Time 1 – 4 hours12 – 48 hours2 – 12 hours
Diastereoselectivity (

)
Moderate (Endo favored)Excellent (>20:1)Moderate
Enantioselectivity (

)
N/A (Racemic)High (90 – 99%)N/A
Solvent System MeCN, DCM, or

Toluene, DCM (anhydrous)EtOH, MeCN
Cost Efficiency High (Reusable)Low (High initial cost)Very High
Experimental Protocols
Protocol A: High-Yield Synthesis using

Best for: Rapid generation of racemic THQ libraries.

  • Imine Formation: Dissolve aniline (1.0 mmol) and aldehyde (1.0 mmol) in acetonitrile (MeCN, 3 mL). Stir for 30 min at room temperature.

  • Catalyst Addition: Add

    
     (0.1 mmol, 10 mol%) to the reaction mixture.
    
  • Cycloaddition: Add the olefin (e.g., cyclopentadiene or vinyl ether, 1.2 mmol) dropwise.

  • Monitoring: Stir at ambient temperature. Monitor by TLC (typically 1-2 hours).

  • Workup: Quench with saturated

    
    . Extract with ethyl acetate (
    
    
    mL). Dry over
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Enantioselective Synthesis using Chiral Phosphoric Acid

Best for: Asymmetric synthesis of 2,4-disubstituted THQs.

  • Setup: Flame-dry a reaction vial under Argon. Add activated 4Å molecular sieves.

  • Reagents: Add imine (0.2 mmol) and chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.01 mmol, 5 mol%) in anhydrous Toluene (2 mL).

  • Cooling: Cool the mixture to -30°C and stir for 15 minutes to establish the catalyst-substrate complex.

  • Addition: Add the dienophile (e.g., vinyl carbamate, 0.24 mmol) slowly to maintain thermal equilibrium.

  • Reaction: Stir at -30°C for 24–48 hours.

  • Analysis: Filter through a silica plug. Analyze crude by

    
     NMR for 
    
    
    . Purify by chromatography. Determine
    
    
    via chiral HPLC.
Decision Workflow: Selecting the Right Catalyst

CatalystSelectionStartStart: THQ Synthesis GoalChiralityIs Enantiopurity Required?Start->ChiralityScaleScale of Reaction?Chirality->ScaleNo (Racemic OK)RouteAUse Chiral Phosphoric Acid(TRIP/BINOL)Chirality->RouteAYes (>90% ee)RouteBUse Lewis Acid(Sc(OTf)3)Scale->RouteBMg to Gram Scale(High Yield/Speed)RouteCUse Molecular Iodine (I2)or Solid AcidScale->RouteCLarge Scale/Cost Sensitive(Green/Metal-Free)

Figure 2: Decision matrix for catalyst selection based on stereochemical requirements and scale.

References
  • Masson, G., et al. (2011). Chiral Phosphoric Acid-Catalyzed Enantioselective Three-Component Povarov Reaction Using Enecarbamates as Dienophiles. Journal of the American Chemical Society.

  • Kouznetsov, V. V. (2019). Recent advances in the Povarov reaction for the synthesis of tetrahydroquinolines. Tetrahedron.

  • Longo Jr, L. S., et al. (2022). Sc(OTf)3-Mediated [4 + 2] Annulations (Azo-Povarov). The Journal of Organic Chemistry.

  • Khan, A. T., et al. (2013). Iodine-catalyzed synthesis of fused polycyclic heterocycles via Povarov reaction.[3] Organic Letters.

  • Reddy, B. V. S., et al. (2013).[4] Sulfated zirconia as a reusable catalyst for one-pot synthesis.[4] Der Pharma Chemica.

The Ascending Threat of Resistance: Evaluating Tetrahydroquinoline Derivatives as a New Line of Defense

Author: BenchChem Technical Support Team. Date: February 2026

The relentless evolution of antimicrobial resistance (AMR) poses a formidable challenge to global health, necessitating an urgent and innovative approach to the discovery of new therapeutic agents. Historically, the modification of existing antibiotic scaffolds has been a fruitful strategy, but the emergence of multidrug-resistant (MDR) pathogens underscores the critical need for novel chemical entities with unique mechanisms of action. Among the promising candidates, tetrahydroquinoline (THQ) derivatives have garnered significant attention for their broad-spectrum biological activities, including potent antimicrobial effects.[1][2][3][4] This guide provides a comprehensive comparison of the antimicrobial prowess of select THQ derivatives against standard antibiotics, supported by experimental data and standardized protocols.

The Promise of the Tetrahydroquinoline Scaffold

The THQ core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This versatility has led to the development of THQ derivatives with a wide array of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and, importantly, antimicrobial activities.[1][4] Their synthetic accessibility and the potential for diverse substitutions on the THQ ring system allow for the fine-tuning of their biological activity and pharmacokinetic properties.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The ultimate measure of a novel antimicrobial agent lies in its ability to inhibit or kill pathogenic microorganisms at concentrations achievable in the host. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.[5][6] The following table summarizes the in vitro antimicrobial activity (MIC in µg/mL) of representative THQ derivatives compared to standard antibiotics against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi.

Compound/AntibioticStaphylococcus aureus (MRSA)Escherichia coliPseudomonas aeruginosaCandida albicansReference(s)
Tetrahydroquinoline Derivative 1 0.980.49>640.49[7]
Tetrahydroquinoline Derivative 2 1.950.49>640.98[7]
Amphiphilic THQ 36 Potent (in vivo)N/APotent (in vivo)N/A[8]
Amphiphilic THQ 52 Potent (in vivo)N/APotent (in vivo)N/A[8]
Ciprofloxacin 0.5 - 20.015 - 10.25 - 4N/A[9]
Vancomycin 0.5 - 2N/AN/AN/A[10]
Gatifloxacin N/AN/AMIC = 1.0N/A[8]
Fluconazole N/AN/AN/A0.25 - 16[8]

Note: Data presented is a synthesis from multiple sources and direct comparisons should be made with caution due to variations in experimental conditions. "N/A" indicates that data was not available or the antibiotic is not typically effective against that type of microorganism.

The data reveals that certain THQ derivatives exhibit remarkable potency, with MIC values comparable or even superior to standard antibiotics against specific pathogens. For instance, some derivatives show strong activity against Methicillin-Resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[7][10] Furthermore, the in vivo efficacy of amphiphilic THQ derivatives in a murine corneal infection model highlights their potential for clinical translation.[8]

Deciphering the Mechanism: How Do Tetrahydroquinolines Combat Microbes?

The effectiveness of THQ derivatives stems from their ability to interfere with essential cellular processes in microorganisms. While the exact mechanisms for all derivatives are still under investigation, several key modes of action have been proposed and studied.

One of the primary proposed mechanisms is the disruption of the bacterial cell membrane .[8] Certain amphiphilic THQ derivatives, which possess both hydrophilic and hydrophobic regions, are thought to insert into the bacterial membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[8] This membrane-targeting action is particularly advantageous as it is less likely to induce resistance compared to antibiotics that target specific enzymes.[8]

Another potential target is DNA gyrase , an essential enzyme in bacteria responsible for supercoiling DNA.[11] Inhibition of this enzyme prevents DNA replication and transcription, leading to bacterial cell death. The quinoline scaffold, a core component of THQ, is known to be a key pharmacophore in quinolone antibiotics like ciprofloxacin, which also target DNA gyrase.[9]

The following diagram illustrates a simplified proposed mechanism of action for membrane-targeting THQ derivatives.

THQ_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space THQ Tetrahydroquinoline Derivative Membrane Lipid Bilayer THQ->Membrane Insertion & Disruption Contents Cellular Contents Membrane->Contents Leakage Death Cell Death Contents->Death

Caption: Proposed membrane disruption mechanism of action for certain tetrahydroquinoline derivatives.

Standardized Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method

To ensure the reliability and reproducibility of antimicrobial susceptibility data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these tests.[12][13][14][15] The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][16]

Objective: To determine the lowest concentration of a test compound (e.g., a tetrahydroquinoline derivative) that inhibits the visible growth of a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Test compound stock solution

  • Standard antibiotic control (e.g., ciprofloxacin)

  • Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Incubator

  • Microplate reader (optional)

Step-by-Step Protocol:

  • Preparation of Dilutions:

    • Dispense 50 µL of sterile broth into all wells of a 96-well plate.

    • Add 50 µL of the test compound stock solution to the first well of a row and mix thoroughly.

    • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This creates a range of decreasing concentrations of the test compound.

    • Repeat this process for the standard antibiotic control in a separate row.

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard.

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Add 50 µL of the diluted inoculum to each well containing the test compound and control dilutions.

  • Controls:

    • Growth Control: A well containing only broth and the inoculum (no antimicrobial agent).

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation:

    • Cover the microtiter plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-24 hours.

  • Reading the Results:

    • Visually inspect the wells for turbidity (cloudiness), which indicates microbial growth.

    • The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

    • A microplate reader can be used to measure the optical density (OD) for a more quantitative assessment.

The following diagram outlines the workflow for the broth microdilution assay.

MIC_Workflow Start Start: Prepare Reagents Dilution Serial Dilution of Test Compound & Control Start->Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Start->Inoculum_Prep Inoculation Inoculate Microtiter Plate Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubate at Appropriate Temperature and Time Inoculation->Incubation Reading Visually or Spectrophotometrically Read Results Incubation->Reading MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Reading->MIC_Determination End End MIC_Determination->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Directions

Tetrahydroquinoline derivatives represent a promising and versatile class of compounds in the ongoing battle against antimicrobial resistance. The evidence presented in this guide demonstrates their potent activity against a range of clinically significant pathogens, with some derivatives exhibiting efficacy comparable or superior to established antibiotics. Their potential for novel mechanisms of action, such as membrane disruption, offers a crucial advantage in circumventing existing resistance pathways.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: To optimize the antimicrobial potency and selectivity of THQ derivatives while minimizing potential toxicity.

  • Elucidation of Mechanisms of Action: A deeper understanding of how these compounds exert their antimicrobial effects will facilitate the design of more effective and targeted therapies.

  • In Vivo Efficacy and Pharmacokinetic Studies: Rigorous preclinical and clinical trials are necessary to evaluate the safety and efficacy of the most promising THQ candidates in a therapeutic setting.

The continued exploration and development of tetrahydroquinoline derivatives hold significant promise for replenishing our dwindling arsenal of effective antimicrobial agents and addressing the critical global health threat of antimicrobial resistance.

References

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Retrieved February 23, 2026, from [Link]

  • Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. (2014). PubMed. Retrieved February 23, 2026, from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 31st Edition. (2021).
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Retrieved February 23, 2026, from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.).
  • Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. (2013). Taylor & Francis. Retrieved February 23, 2026, from [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.).
  • Design, synthesis, and biological evaluation of tetrahydroquinoline amphiphiles as membrane-targeting antimicrobials against pathogenic bacteria and fungi. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. (2015).
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). PMC. Retrieved February 23, 2026, from [Link]

  • Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Treatment. (2026).
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asian Pacific Journal of Health Sciences.
  • Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. (2021). MDPI. Retrieved February 23, 2026, from [Link]

  • View of Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. (2020). Indian Journal of Forensic Medicine & Toxicology.
  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (2013).
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PMC - NIH. Retrieved February 23, 2026, from [Link]

  • Unprecedented One-Pot Sequence for the Synthesis of Tetrahydroquinoline Alkaloids and Preliminary Evaluation of their Antibacterial Activity. (n.d.). SciELO. Retrieved February 23, 2026, from [Link]

  • The mechanism of action underlying antibacterial activity of a diterpene quinone derivative against Staphylococcus aureusthrough. (n.d.).
  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes | Request PDF. (2025).
  • Microbiology guide to interpreting minimum inhibitory concentr
  • Antibiotic Minimum Inhibitory Concentrations: Do You know These 6 Things About Them? (2025). IDStewardship.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpret

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.